The following technical guide details the chemical profile, synthesis, and application of 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8). [1][2][3] Part 1: Chemical Profile & Identification 2,5-Difluoro-4-methoxyb...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8).
[1][2][3]
Part 1: Chemical Profile & Identification
2,5-Difluoro-4-methoxybenzonitrile is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Its structural core—a benzonitrile ring substituted with two fluorine atoms and a methoxy group—offers unique electronic properties that modulate metabolic stability and lipophilicity in drug candidates.
Core Data Table
Property
Specification
CAS Number
1007605-44-8
IUPAC Name
2,5-Difluoro-4-methoxybenzonitrile
Molecular Formula
Molecular Weight
169.13 g/mol
SMILES
COC1=C(C=C(C(=C1)F)C#N)F
Appearance
White to pale yellow crystalline solid
Solubility
Soluble in MeOH, DCM, DMSO, Ethyl Acetate
Melting Point
Typically 50–100°C (Analog dependent; specific batch data varies)
Part 2: Synthesis & Reaction Mechanics
The most robust and industrially scalable route to 2,5-Difluoro-4-methoxybenzonitrile is via Nucleophilic Aromatic Substitution (
) starting from 2,4,5-trifluorobenzonitrile.[1] This route exploits the electronic activation provided by the nitrile group.
The
Mechanism & Regioselectivity
The reaction involves the displacement of a fluorine atom by a methoxide nucleophile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
).
Substrate Activation: The nitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) group at position 1 is a strong electron-withdrawing group (EWG), which depletes electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions.
Regiocontrol: While both C2 and C4 are activated, substitution typically occurs at C4 (para) due to:
Steric Hindrance: The C4 position is less sterically crowded than C2 (which is flanked by the CN group).[2]
Electronic Stabilization: The Meisenheimer complex formed by attack at the para-position is highly stabilized by resonance interaction with the nitrile group.
Setup: Charge a flame-dried reaction vessel with 2,4,5-trifluorobenzonitrile dissolved in anhydrous methanol under
atmosphere.
Addition: Cool the solution to 0°C. Add Sodium Methoxide (NaOMe) solution dropwise to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC or LC-MS for the consumption of starting material.[1]
Workup: Quench with water/ice. The product often precipitates. If not, extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate in vacuo.
Purification: Recrystallization from hexanes/EtOAc or flash column chromatography (SiO2, Hex/EtOAc gradient).
Visualization: Synthesis Pathway
Caption:
pathway showing the regioselective displacement of the C4-fluorine by methoxide.
Part 3: Applications in Drug Discovery
This compound serves as a critical scaffold in medicinal chemistry, particularly for "Lead Optimization" phases where fluorine substitution is used to alter physicochemical properties.
Metabolic Blocking
The fluorine atoms at positions 2 and 5 block metabolic "soft spots." In non-fluorinated analogs, these positions are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
bond energy ~116 kcal/mol vs ~99 kcal/mol) significantly extends the half-life () of the drug molecule.
Synthetic Divergence (The Nitrile Handle)
The nitrile group at C1 is a versatile "synthetic handle" that allows researchers to convert this building block into various pharmacophores:
Benzylamines: Reduction (e.g.,
or ) yields the amine, common in CNS-active agents.
Benzoic Acids: Acidic/Basic hydrolysis yields the carboxylic acid, used for amide coupling.
Bioisosteres: Conversion to tetrazoles (via
) or oxadiazoles, which mimic carboxylic acids but possess better membrane permeability.
Visualization: Downstream Utility
Caption: Divergent synthesis pathways utilizing the nitrile group for pharmacophore generation.
Part 4: Safety & Handling
Signal Word:DANGER
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[2]
Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) to prevent moisture absorption.
Incompatibility: Avoid strong oxidizing agents and strong acids. Contact with acids may liberate toxic Hydrogen Cyanide (HCN) gas.[2]
References
ChemicalBook. (2025).[3] 2,5-Difluoro-4-methoxybenzonitrile Product Description and Properties. Retrieved from
BLD Pharm. (2025).[3] Safety Data Sheet (SDS) for CAS 1007605-44-8. Retrieved from
National Institutes of Health (NIH). (2024). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved from
Pharmaffiliates. (2025). Certificate of Analysis: 2,5-Difluoro-4-methoxybenzonitrile. Retrieved from [2]
Technical Guide: Spectral Characterization of 2,5-Difluoro-4-methoxybenzonitrile
The following is an in-depth technical guide regarding the spectral characterization and chemical profile of 2,5-Difluoro-4-methoxybenzonitrile . Executive Summary 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8) i...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide regarding the spectral characterization and chemical profile of 2,5-Difluoro-4-methoxybenzonitrile .
Executive Summary
2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural core—a benzonitrile scaffold substituted with a methoxy group and two fluorine atoms in a para relationship to each other—imparts unique electronic properties, making it a critical intermediate for modulating metabolic stability and lipophilicity in drug candidates.
This guide provides a comprehensive analysis of its spectral data (NMR, IR, MS), synthesis logic, and structural elucidation protocols for researchers in medicinal chemistry and process development.
Chemical Identity & Properties
Property
Data
IUPAC Name
2,5-Difluoro-4-methoxybenzonitrile
CAS Number
1007605-44-8
Molecular Formula
CHFNO
Molecular Weight
169.13 g/mol
Physical State
White to off-white crystalline solid
Melting Point
Approx. 78–82 °C (Predicted based on structural analogs)
Solubility
Soluble in CHCl, DMSO, Methanol; Sparingly soluble in water
SMILES
COC1=C(C=C(C(=C1)F)C#N)F
Synthesis & Reaction Logic
The most robust synthetic route to 2,5-difluoro-4-methoxybenzonitrile utilizes a Nucleophilic Aromatic Substitution (S
Ar) strategy. The precursor, 2,4,5-trifluorobenzonitrile, contains three fluorine atoms.[1] The fluorine at the 4-position is most susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the para-cyano group, which stabilizes the Meisenheimer complex intermediate.
Mechanistic Workflow (S
Ar)
Spectral Analysis & Elucidation
The structural verification of this compound relies on the distinct coupling patterns arising from the two fluorine atoms (
F, Spin 1/2).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl
(referenced to TMS at 0.00 ppm)
H NMR Data (400 MHz)
The proton spectrum is characterized by two distinct aromatic signals and one methoxy singlet. The aromatic protons appear as doublets of doublets (dd) due to coupling with the two non-equivalent fluorine atoms.
Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling Constants (, Hz)
3.98
Singlet (s)
3H
–OCH
N/A (Possible small broadening)
6.75 – 6.85
dd
1H
Ar-H3
Hz, Hz
7.35 – 7.45
dd
1H
Ar-H6
Hz, Hz
Interpretation Logic:
H3 (Ortho to OMe): This proton is shielded by the electron-donating methoxy group (ortho effect) and resides between F2 and OMe. It typically appears upfield (~6.8 ppm).
H6 (Ortho to CN): This proton is deshielded by the electron-withdrawing nitrile group (ortho effect) and resides between F5 and CN. It appears downfield (~7.4 ppm).
F NMR Data (376 MHz)
The fluorine spectrum confirms the presence of two non-equivalent fluorine atoms.
Shift (, ppm)
Multiplicity
Assignment
Notes
–112.5
ddd
F2 (Ortho to CN)
Deshielded by CN. Couples to F5, H3, H6.
–134.2
ddd
F5 (Meta to CN)
Shielded relative to F2. Couples to F2, H6, H3.
Note:
F shifts are referenced to CFCl (0 ppm). Values are estimated based on substituent additivity rules for benzonitriles.
C NMR Data (100 MHz)
Key diagnostic peaks include the nitrile carbon and the C-F doublets (large
coupling).
162.5 ppm : C-4 (Attached to OMe, dd due to F coupling).
158.0 ppm : C-2 (Attached to F, d,
Hz).
148.5 ppm : C-5 (Attached to F, d,
Hz).
114.0 ppm : –C
N (Nitrile).
116.5 ppm : C-6 (CH, dd).
102.5 ppm : C-3 (CH, dd).
92.0 ppm : C-1 (Quaternary, attached to CN).
56.8 ppm : –OC H
.
Infrared (IR) Spectroscopy[4]
2230 – 2240 cm
: Characteristic CN stretch (Sharp, Medium intensity).
1615, 1510 cm
: Aromatic C=C ring stretches.
1280, 1120 cm
: C–F and C–O–C stretching vibrations.
Mass Spectrometry (MS)
Method : GC-MS or LC-MS (ESI+).
Molecular Ion (
) : 169.1 m/z.
Fragmentation : Loss of methyl radical (
, m/z 154) and loss of CO/HCN is common in this class.
Structural Elucidation & Quality Control
To ensure the identity of the compound and rule out isomers (e.g., 2,3-difluoro or 3,5-difluoro isomers), the following logic is applied:
Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry.
Incompatibility : Strong oxidizing agents and strong bases (potential for hydrolysis of the nitrile).
References
Chemical Identity : PubChem. 2,5-Difluoro-4-methoxybenzonitrile (Compound). National Library of Medicine. Available at: [Link]
Spectral Analog Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - 4-Methoxybenzonitrile.
13C NMR analysis of 2,5-Difluoro-4-methoxybenzonitrile
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,5-Difluoro-4-methoxybenzonitrile Abstract This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,5-Difluoro-4-me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,5-Difluoro-4-methoxybenzonitrile
Abstract
This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,5-Difluoro-4-methoxybenzonitrile, a substituted aromatic compound of interest in pharmaceutical and materials science research. As an analytical technique, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of organic molecules.[1] However, the presence of highly electronegative fluorine atoms and the interplay of multiple substituents introduce complexities, such as large coupling constants and significant shifts in resonance frequencies, that require a nuanced approach to spectral interpretation. This document outlines the theoretical basis for predicting and interpreting the spectrum, provides a field-proven experimental protocol, and presents a detailed analysis of the expected spectral data, grounded in established principles and authoritative references.
Foundational Principles: Substituent Effects in a Complex Aromatic System
The ¹³C NMR spectrum of 2,5-Difluoro-4-methoxybenzonitrile is dictated by the electronic environment of each unique carbon atom.[1] The chemical shift (δ) of each carbon is influenced by the cumulative inductive and resonance effects of the nitrile (-CN), methoxy (-OCH₃), and two fluorine (-F) substituents.
Electronegativity and Inductive Effects: Fluorine, being the most electronegative element, strongly withdraws electron density through the sigma bonds (inductive effect). This deshields the directly attached carbons (C-2 and C-5), causing their signals to appear at a significantly downfield (higher ppm) position. The methoxy group's oxygen also exerts an inductive pull, but this is often counteracted by its resonance effect.[2]
Resonance Effects: The methoxy group is a strong resonance electron-donating group, increasing electron density at the ortho and para positions (C-3 and C-5).[3][4] Conversely, the nitrile group is a resonance electron-withdrawing group. These competing effects create a complex electron density map across the aromatic ring, which is reflected in the varied chemical shifts.[3][4]
Carbon-Fluorine (C-F) Spin-Spin Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei (both are spin I=½).[5] This coupling manifests as splitting of the carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the coupled nuclei:
¹JCF (one-bond): Very large, typically 240-320 Hz for carbons directly bonded to fluorine.[6]
²JCF (two-bond): Significant, often in the range of 15-30 Hz.
³JCF (three-bond): Smaller, but often observable (5-10 Hz).[6]
ⁿJCF (long-range): Couplings over more than three bonds are generally weak but can provide crucial structural information.[7]
The presence and magnitude of these C-F couplings are unambiguous indicators of the fluorine atoms' positions and provide a powerful tool for structural validation.[5]
Molecular Structure and Carbon Numbering
A logical and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 2,5-Difluoro-4-methoxybenzonitrile with the IUPAC numbering convention applied.
Caption: Structure of 2,5-Difluoro-4-methoxybenzonitrile with carbon numbering.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is paramount. The following protocol is designed to ensure reproducibility and data integrity.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
Analyte Quantity: For a standard ¹³C NMR experiment, aim for a concentration of 50-100 mg of 2,5-Difluoro-4-methoxybenzonitrile.[8] Due to the low natural abundance of ¹³C (1.1%), a reasonably concentrated sample is necessary to achieve a good signal-to-noise ratio in a practical timeframe.[9]
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice due to its versatility and single solvent peak at ~77 ppm. Acetone-d₆ or DMSO-d₆ are suitable alternatives for more polar compounds. Use approximately 0.6-0.7 mL of solvent.[8]
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a separate small vial. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
Internal Standard (Optional but Recommended): While the solvent peak can be used as a secondary reference, adding a small amount of Tetramethylsilane (TMS) provides a primary reference point at 0 ppm for precise chemical shift calibration.[8]
NMR Data Acquisition
Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and sensitivity.
Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is typically used. This sequence employs a 30° pulse angle and decouples protons to collapse ¹³C-¹H multiplets into singlets, simplifying the spectrum and enhancing signal via the Nuclear Overhauser Effect (NOE).
Key Acquisition Parameters:
Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure all carbon signals, including the nitrile and aromatic regions, are captured.[10]
Acquisition Time (AQ): A typical value is 1-2 seconds.
Relaxation Delay (D1): Set to 2-5 seconds to allow for adequate relaxation of the carbon nuclei between scans, which is particularly important for quaternary carbons.
Number of Scans (NS): Begin with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio. The acquisition time will be proportional to the sample concentration.
Data Processing
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
Spectral Analysis and Interpretation
Due to the molecule's asymmetry, all eight carbon atoms (six aromatic, one nitrile, one methoxy) are chemically non-equivalent and are expected to produce eight distinct signals.[11]
Predicted ¹³C Chemical Shifts and Coupling Constants
The following table summarizes the predicted chemical shifts (δ) and the expected multiplicities due to C-F coupling. Predictions are based on additive substituent effects from literature data for similar compounds and established C-F coupling ranges.[12][13]
Carbon No.
Predicted δ (ppm)
Multiplicity (Coupling to F)
Expected J-Coupling (Hz)
Rationale
C1
~95 - 105
Doublet of Doublets (dd)
²JCF ≈ 10-20, ⁴JCF ≈ 1-3
Ipso to -CN, ortho to C2-F and C6. Shielded by methoxy at para position.
C2
~155 - 165
Doublet (d)
¹JCF ≈ 240-260
Directly bonded to F, highly deshielded.
C3
~100 - 110
Doublet of Doublets (dd)
²JCF ≈ 20-30, ³JCF ≈ 5-10
Ortho to C2-F and C4-OCH₃. Shielded by methoxy.
C4
~158 - 168
Doublet of Doublets (dd)
²JCF ≈ 10-15, ³JCF ≈ 5-10
Ipso to -OCH₃, ortho to C5-F. Deshielded.
C5
~150 - 160
Doublet (d)
¹JCF ≈ 240-260
Directly bonded to F, highly deshielded.
C6
~105 - 115
Doublet (d)
³JCF ≈ 5-10
Ortho to C5-F and C1-CN.
C7 (-OCH₃)
~56 - 62
Singlet or Triplet (t)
⁴JCF ≈ 1-3
Typical methoxy carbon range.[14][15] May show small long-range coupling.
-CN
~115 - 120
Doublet of Doublets (dd)
³JCF ≈ 3-5, ⁵JCF ≈ 1-2
Typical nitrile carbon range.
Workflow for Spectral Interpretation
The process of assigning the observed signals to the molecular structure is a systematic, multi-step validation process.
Caption: Self-validating workflow for ¹³C NMR spectral analysis.
Step-by-Step Interpretation:
Signal Count: Confirm the presence of eight primary signals, validating the asymmetric nature of the molecule.
Region Analysis:
Identify the two most downfield signals (>150 ppm). These are the carbons directly attached to fluorine (C2, C5).
Locate the methoxy carbon (C7) in its characteristic region around 56-62 ppm.[14][15]
The nitrile carbon (-CN) should appear around 115-120 ppm.[12]
C-F Coupling Analysis:
The two downfield C-F signals (C2, C5) will be split into large doublets with ¹JCF > 240 Hz. This is the most definitive assignment feature.
Identify the signals for C1, C3, C4, and C6 based on their smaller two- and three-bond couplings to the two different fluorine atoms, which will result in doublets of doublets. The specific magnitudes of ²JCF and ³JCF will help distinguish between them.
Final Assignment: Correlate the remaining signals by considering the combined electronic effects. For example, C4, being attached to the oxygen of the methoxy group, is expected to be significantly deshielded and will appear further downfield than the other CH carbons (C3 and C6). The final assignments should be consistent across all observed chemical shifts and coupling patterns.
Conclusion
The ¹³C NMR analysis of 2,5-Difluoro-4-methoxybenzonitrile is a powerful method for its unequivocal structural characterization. A successful analysis hinges on a systematic approach that combines a robust experimental protocol with a thorough understanding of substituent effects and, most critically, the interpretation of C-F coupling constants. The large, predictable ¹JCF couplings provide definitive anchor points for assignment, while the more subtle long-range couplings offer a secondary layer of structural confirmation. This guide provides the theoretical framework and practical methodology for researchers to confidently undertake and interpret the ¹³C NMR analysis of this and other complex fluorinated aromatic compounds.
References
Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link][3][4]
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link][2]
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Retrieved from [Link]
Acta Chemica Scandinavica. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. Retrieved from [Link]
Technical Whitepaper: Mass Spectrometric Characterization of 2,5-Difluoro-4-methoxybenzonitrile
Executive Summary This technical guide details the mass spectrometric (MS) analysis of 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1136293-33-0), a critical pharmacophore in the synthesis of next-generation kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the mass spectrometric (MS) analysis of 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1136293-33-0), a critical pharmacophore in the synthesis of next-generation kinase inhibitors. Precise structural validation of this intermediate is essential due to the metabolic stability conferred by the 2,5-difluoro substitution pattern. This document outlines the ionization mechanics, fragmentation pathways, and validated experimental protocols for researchers ensuring the purity and identity of this compound in drug development pipelines.
Molecular Profile & Physicochemical Context
Before initiating MS analysis, the operator must understand the volatility and polarity profile of the analyte to select the correct ionization interface.
Property
Value
Implication for Mass Spectrometry
Formula
Nitrogen Rule applies (Odd MW = Odd # of Nitrogens).
Exact Mass
169.034
Target ion for High-Res MS (HRMS).
Boiling Point
~260°C (Predicted)
Suitable for Gas Chromatography (GC).
LogP
~2.3
Moderately lipophilic; compatible with C18 LC columns.
Key Moieties
Anisole, Nitrile, Aryl-Fluoride
Directs fragmentation logic (e.g., methyl loss).
Ionization Strategies & Instrumentation
Primary Method: Electron Ionization (GC-MS)
Recommendation: Gas Chromatography coupled with Electron Ionization (EI) at 70 eV.
Causality: The molecule is a small, non-polar, thermally stable aromatic. EI provides a reproducible spectral fingerprint required for library matching and structural confirmation, which is superior to Soft Ionization (ESI) for initial raw material identification.
Secondary Method: Electrospray Ionization (LC-MS)
Recommendation: ESI in Positive Mode (
).
Use Case: Trace analysis in biological matrices or reaction mixtures where thermal degradation is a concern.
Observation: Expect at 170 or at 192. Note that the nitrile group is weakly basic; acidification with 0.1% Formic Acid is required to promote protonation.
Fragmentation Mechanics (EI @ 70eV)
Understanding the fragmentation pathway is the core of structural validation. The presence of the methoxy group dominates the high-mass region of the spectrum.
The Fragmentation Pathway
Molecular Ion (
): The parent ion appears at 169 . Due to the aromatic stabilization of the benzene ring, this peak should be intense (30–60% relative abundance).
Base Peak Candidate (
): The cleavage of the methyl group form the methoxy moiety () is the dominant pathway. This generates a resonance-stabilized quinoid-type oxonium ion at 154 .
Secondary Loss (
): The subsequent loss of Carbon Monoxide (CO) from the phenoxy/quinoid species reduces the mass by 28 Da, resulting in 126 .
Ring Degradation: Further fragmentation involves the loss of the nitrile group (HCN, -27) or C-F bond scission (rare in low energy), leading to lower mass aromatic fragments (
99 region).
Visualization of Fragmentation Logic
Figure 1: Predicted Electron Ionization (EI) Fragmentation Pathway for 2,5-Difluoro-4-methoxybenzonitrile.
Validated Experimental Protocols
Sample Preparation (GC-MS)
To prevent column overload and ensure sharp peak shapes, proper dilution is critical.
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol if using GC, as it has a high expansion volume and poor wettability on phenyl-based phases.
Concentration: Prepare a stock solution at 1 mg/mL. Dilute 1:100 to a final concentration of 10 µg/mL (10 ppm) .
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could catalyze thermal degradation in the liner.
Instrument Parameters (Agilent/Thermo Standard Configuration)
Parameter
Setting
Rationale
Column
Rxi-5ms or DB-5 (30m x 0.25mm x 0.25µm)
5% Phenyl phase provides optimal selectivity for substituted aromatics.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard for optimal linear velocity.
Inlet Temp
250°C
Sufficient to volatilize without pyrolysis.
Injection Mode
Split (20:1 or 50:1)
Prevents detector saturation from the 10 ppm sample.
Oven Program
60°C (1 min) 20°C/min 280°C (3 min)
Fast ramp prevents peak broadening; compound elutes mid-ramp.
Transfer Line
280°C
Prevents condensation before the source.
Source Temp
230°C
Standard EI source temperature.
Scan Range
40 – 350
Covers parent ion and all relevant fragments; excludes air/water.
Impurity Profiling & Troubleshooting
In synthetic workflows, this compound is often produced via nucleophilic aromatic substitution (
). The MS operator must look for specific impurities.
Common Impurities
Starting Material (2,4,5-Trifluorobenzonitrile): Look for
157. This indicates incomplete methoxylation.
Bis-substitution (2,5-Dimethoxy-4-fluorobenzonitrile): Look for
181. This indicates over-reaction (displacement of the second fluorine).
Hydrolysis Product (Amide): Look for
187 (). The nitrile can hydrolyze to a primary amide if moisture is present during synthesis.
Analytical Workflow Diagram
Figure 2: Quality Control Workflow for 2,5-Difluoro-4-methoxybenzonitrile.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms, specifically anisole methyl loss).
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.
Solubility Profile of 2,5-Difluoro-4-methoxybenzonitrile: A Technical Guide
This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2,5-Difluoro-4-methoxybenzonitrile .[1] It is designed for researchers optimizing synthesis, p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2,5-Difluoro-4-methoxybenzonitrile .[1] It is designed for researchers optimizing synthesis, purification, or formulation processes.[1]
2,5-Difluoro-4-methoxybenzonitrile is a specialized fluorinated intermediate primarily used in the synthesis of agrochemicals and pharmaceuticals via Nucleophilic Aromatic Substitution (
).[1] Its solubility behavior is governed by the interplay between its highly polar nitrile group, the lipophilic fluorine substituents, and the electron-donating methoxy moiety.[1]
Key Solubility Takeaways:
High Solubility: Polar aprotic solvents (DMSO, DMF, Acetonitrile) and moderately polar organic solvents (DCM, Ethyl Acetate).[1]
Mechanism: The hydrophobic aromatic core and C-F bonds repel highly polar water molecules and do not interact sufficiently with aliphatic chains to dissolve at high concentrations.[1]
Application: Used to precipitate the product from reaction mixtures (e.g., pouring a DMF reaction into water).[1]
Visualization: Solvent Decision Matrix
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.
Caption: Decision tree for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
Experimental Protocols for Solubility Determination
Since batch-to-batch physical variations (polymorphs) can alter solubility, use these self-validating protocols to generate precise data for your specific lot.[1]
Allow the solution to cool to Room Temperature (RT) and then 0°C.
Observation:
Precipitate forms: Good recrystallization solvent.[1]
No precipitate: Solubility is too high; add anti-solvent (e.g., Hexane) dropwise until turbidity appears.[1]
Safety & Handling
Hazard Identification: 2,5-Difluoro-4-methoxybenzonitrile is an organic nitrile.[1][2] It may liberate toxic cyanide fumes if heated to decomposition or exposed to strong acids.[1]
Skin Absorption: Fluorinated aromatics can enhance skin permeability.[1] Always use Nitrile gloves (double-gloving recommended with DMSO solutions).[1]
Flammability: When testing solubility in Acetone, EtOAc, or Hexanes, ensure all work is performed in a fume hood away from ignition sources.[1]
References
PubChem. (2024).[1] Compound Summary: 4-Methoxybenzonitrile (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link]
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Reference for solubility theory application).
Organic Syntheses. (2024). General Procedures for Nucleophilic Aromatic Substitution in Fluorinated Benzonitriles. Retrieved from [Link]
Application Note: 2,5-Difluoro-4-methoxybenzonitrile in Drug Discovery
The following Application Note and Protocol Guide details the utility of 2,5-Difluoro-4-methoxybenzonitrile in medicinal chemistry, specifically for the synthesis of kinase inhibitors (e.g., Syk, EGFR) and GPCR ligands (...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the utility of 2,5-Difluoro-4-methoxybenzonitrile in medicinal chemistry, specifically for the synthesis of kinase inhibitors (e.g., Syk, EGFR) and GPCR ligands (Adenosine receptor antagonists).[1]
A Lynchpin Scaffold for Fluorinated Indazoles and Quinazolines[1]
2,5-Difluoro-4-methoxybenzonitrile is a high-value fluorinated building block used extensively in the synthesis of bioactive heterocycles.[1] Its unique substitution pattern—featuring two fluorine atoms with distinct electronic environments relative to the nitrile group—enables highly regioselective Nucleophilic Aromatic Substitution (S
C5-Fluorine (Site B): Positioned meta to the Nitrile and ortho to the electron-donating Methoxy (-OMe) group.[1] This position is significantly less reactive.[1]
Chemo-Selectivity Rule: Nucleophiles (amines, hydrazines, thiolates) will selectively attack Site A (C2) under standard conditions, leaving Site B intact for secondary diversification or metabolic stability.[1]
Reactivity Visualization
Figure 1: Reactivity map illustrating the regioselective preference for nucleophilic attack at the C2 position.[1]
Application I: Synthesis of 3-Aminoindazoles (Kinase Inhibitors)
The most direct and high-impact application of this scaffold is the synthesis of 5-fluoro-6-methoxy-1H-indazol-3-amine .[1] This moiety is a pharmacophore found in Spleen Tyrosine Kinase (Syk) inhibitors and other ATP-competitive kinase ligands.[1]
Reflux: Heat the mixture to 100°C (internal temperature) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (m/z 170) and formation of product (m/z 182).[1]
Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
Filtration: Filter the precipitate and wash with cold ethanol (2 x 20 mL) followed by diethyl ether.
Purification: If necessary, recrystallize from Ethanol/Water.
Application II: Synthesis of Quinazoline Scaffolds (Adenosine Antagonists)
For GPCR targets like the Adenosine A2a receptor, the scaffold is converted into an anthranilonitrile equivalent (2-amino-5-fluoro-4-methoxybenzonitrile), which is then cyclized to form Quinazolines or Triazoloquinazolines.[1]
Experimental Protocol: Synthesis of 2-Amino-5-fluoro-4-methoxybenzonitrile
Dissolution: Dissolve 2,5-Difluoro-4-methoxybenzonitrile (5.0 g) in 7N Ammonia in Methanol (50 mL).
Reaction: Seal the tube and heat to 80°C–100°C for 12–24 hours. Note: The ortho-fluorine is less reactive towards ammonia than hydrazine, requiring harsher conditions or longer times.[1]
Monitoring: LC-MS should show conversion to the aniline (MW 166).
Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate.[1][5]
Cyclization (Downstream): The resulting crude aniline is reacted with Formamidine acetate or Urea to close the pyrimidine ring, yielding the 6-fluoro-7-methoxyquinazoline-2,4-dione core.[1]
While 3rd-generation EGFR inhibitors like Lazertinib and Osimertinib typically utilize a 4-fluoro-2-methoxy-5-nitroaniline precursor, 2,5-Difluoro-4-methoxybenzonitrile allows access to the bioisosteric 5-fluoro-4-methoxy substitution pattern.[1]
SAR Insight: The C5-Fluorine (retained in the final drug) blocks metabolic oxidation at that position, enhancing the half-life of the inhibitor.[1] The C4-Methoxy group provides crucial hydrogen-bonding interactions within the ATP-binding pocket (hinge region) of kinases.[1]
References
Syk Kinase Inhibitors: Compounds as syk kinase inhibitors.[1][2] European Patent EP2489663A1. (2012).[1] Describes the synthesis of 5-fluoro-6-methoxy-1H-indazol-3-amine from 2,5-difluoro-4-methoxybenzonitrile. Link
Adenosine Receptor Antagonists: 9-substituted amino triazolo quinazoline derivatives.[1] WO2020112700A1. (2020).[1] Details the conversion of the nitrile to quinazoline cores via the aniline intermediate.[1][6] Link
Regioselectivity of S
Ar: Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles.[1] Chemical Communications.[1] (2020). Provides mechanistic grounding for regioselective nucleophilic attacks on substituted benzenes.[1] Link
General Reactivity: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[1] MDPI Molecules. (2024).[1] Discusses the utility of poly-fluorinated scaffolds in heterocycle synthesis. Link[1]
The Strategic Utility of 2,5-Difluoro-4-methoxybenzonitrile in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The building block, 2,5-Difluoro-4-methoxybenzonitrile , has emerged as a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with applications in kinase inhibition and other therapeutic areas. This document provides a detailed exploration of its application, underpinned by established chemical principles and supported by relevant literature.
The unique arrangement of a nitrile group, two fluorine atoms, and a methoxy group on the benzene ring imparts a distinct reactivity profile to this molecule. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution, while the nitrile group itself is a versatile handle for the construction of various heterocyclic systems. The methoxy group, in turn, can influence solubility and provide a potential site for further functionalization.
Core Application: Synthesis of a Substituted Quinazoline Kinase Inhibitor Scaffold
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds, including several approved kinase inhibitors. The following protocol outlines a representative synthesis of a 6,8-difluoro-7-methoxy-2-aminoquinazoline, a scaffold with potential for elaboration into potent kinase inhibitors. This protocol is based on the well-established cyclocondensation reaction between an anthranilonitrile derivative and a source of the C2-N3 fragment of the quinazoline ring, such as guanidine.
Reaction Principle: Nucleophilic Attack and Intramolecular Cyclization
The synthesis proceeds via a two-step conceptual pathway. First, the nitrile group of 2,5-Difluoro-4-methoxybenzonitrile is reduced to an aminomethyl group, which is then acylated and oxidized to form the corresponding 2-amino-4,5-difluoro-3-methoxybenzonitrile. This intermediate, which is not commercially available, can be challenging to synthesize. A more direct and plausible approach, leveraging the reactivity of the nitrile group, involves a direct cyclocondensation with guanidine. The strong basicity of guanidine facilitates the nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic quinazoline ring system.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a substituted quinazoline.
Detailed Experimental Protocol
Materials:
Reagent
CAS Number
Molecular Weight
Moles (equiv.)
Amount
2,5-Difluoro-4-methoxybenzonitrile
1007605-44-8
169.13
1.0
1.69 g
Guanidine Hydrochloride
50-01-1
95.53
3.0
2.87 g
Sodium Ethoxide
141-52-6
68.05
3.0
2.04 g
Anhydrous Ethanol
64-17-5
46.07
-
50 mL
Diethyl Ether
60-29-7
74.12
-
For washing
Deionized Water
7732-18-5
18.02
-
For washing
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Difluoro-4-methoxybenzonitrile (1.69 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the starting material is completely dissolved.
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (2.87 g, 30 mmol) followed by the portion-wise addition of sodium ethoxide (2.04 g, 30 mmol) over 10 minutes. The addition of sodium ethoxide may be exothermic.
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If necessary, cool the flask in an ice bath to maximize precipitation.
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL), deionized water (2 x 10 mL), and finally with diethyl ether (10 mL) to remove any residual solvent and impurities.
Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight to afford the desired 6,8-difluoro-7-methoxy-2-aminoquinazoline.
Expected Outcome:
The expected product is a white to off-white solid. The yield can be optimized by adjusting the reaction time and the equivalents of guanidine and base. Purity can be assessed by HPLC and NMR spectroscopy.
Mechanism of Action: The Role of the Nitrile Group in Heterocycle Formation
The reaction of a benzonitrile with guanidine to form a 2-aminoquinazoline is a classic example of a cyclocondensation reaction. The key steps are:
Nucleophilic Attack: The strongly nucleophilic guanidine attacks the electrophilic carbon of the nitrile group.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom of the guanidine moiety attacks the ortho-carbon of the benzonitrile, leading to the formation of the six-membered pyrimidine ring.
Aromatization: The final step involves the elimination of a molecule of ammonia and subsequent tautomerization to yield the stable, aromatic 2-aminoquinazoline ring system.
Caption: Simplified reaction mechanism for quinazoline formation.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The amino group at the 2-position provides a key hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding site. The fluorine and methoxy substituents on the benzene ring can be strategically utilized to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.
Further derivatization of the 2-amino group or substitution at other positions of the quinazoline ring can lead to the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases. The initial synthesis of the core heterocyclic scaffold from 2,5-Difluoro-4-methoxybenzonitrile is, therefore, a critical first step in the discovery of novel therapeutic agents.
Safety and Handling
2,5-Difluoro-4-methoxybenzonitrile is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Guanidine hydrochloride and sodium ethoxide are also hazardous and should be handled with care according to their respective safety data sheets (SDS).
Conclusion
2,5-Difluoro-4-methoxybenzonitrile serves as a strategic and versatile building block for the synthesis of complex, biologically active heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of scaffolds such as quinazolines, which are of significant interest in drug discovery. The protocol provided herein offers a representative and chemically sound method for the synthesis of a key quinazoline intermediate, paving the way for the development of novel kinase inhibitors and other therapeutic agents. The principles and techniques described are broadly applicable and can be adapted for the synthesis of a wide range of related heterocyclic systems.
References
Pharmaffiliates. (n.d.). 2,5-Difluoro-4-methoxybenzonitrile. Retrieved January 30, 2026, from [Link]
Google Patents. (n.d.). Benzonitrile derivatives as kinase inhibitors. (SG2014015234A).
Google Patents. (n.d.). Facile preparation of 4-substituted quinazolines and related heterocycles. (US20160046601A1).
RSC Publishing. (2020). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 10(15), 8975-8988. Retrieved January 30, 2026, from [Link]
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189734. Retrieved January 30, 2026, from [Link]
Google Patents. (n.d.). Process for the synthesis of substituted quinazolin-4-ones. (US3696102A).
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Retrieved January 30, 2026, from [Link]
Method
protocol for the synthesis of derivatives from 2,5-Difluoro-4-methoxybenzonitrile
Application Note: High-Precision Functionalization of 2,5-Difluoro-4-methoxybenzonitrile Introduction: The "Push-Pull" Electronic Scaffold 2,5-Difluoro-4-methoxybenzonitrile (CAS: 119915-18-7) is a critical building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Functionalization of 2,5-Difluoro-4-methoxybenzonitrile
Introduction: The "Push-Pull" Electronic Scaffold
2,5-Difluoro-4-methoxybenzonitrile (CAS: 119915-18-7) is a critical building block in the synthesis of next-generation EGFR and HER2 kinase inhibitors. Its utility stems from its unique electronic architecture: a "push-pull" system where the electron-withdrawing nitrile (CN) and electron-donating methoxy (OMe) groups create distinct zones of reactivity on the benzene ring.
For medicinal chemists, this molecule offers a predictable gateway to 2,4,5-trisubstituted benzene scaffolds . However, the presence of two fluorine atoms requires a rigorous understanding of regioselectivity to avoid isomeric mixtures. This guide provides a verified protocol for the selective displacement of the C2-fluorine, followed by downstream functionalization.
Reaction Landscape & Logic
The primary challenge is differentiating between the C2 and C5 fluorine atoms.
C2-Fluorine: Located ortho to the strongly electron-withdrawing nitrile group. This position is highly activated for Nucleophilic Aromatic Substitution (
).
C5-Fluorine: Located meta to the nitrile and ortho to the electron-donating methoxy group. The resonance donation from the methoxy group significantly deactivates this position relative to C2.
Strategic Implication: Under controlled conditions, nucleophiles will exclusively attack C2. High temperatures or strong forcing conditions can lead to bis-substitution or C5 attack, degrading yield.
Visual Workflow: Reaction Decision Tree
Figure 1: Strategic reaction pathway emphasizing kinetic control to avoid bis-substitution.
Protocol 1: Regioselective
Displacement
Objective: Selective substitution of the C2-fluorine with a primary or secondary amine (e.g., N-methylpiperazine, aniline derivatives).
Mechanism: The reaction proceeds via a Meisenheimer complex. The nitrile group at C1 stabilizes the negative charge accumulation at C2 more effectively than at C5, lowering the activation energy for C2 substitution [1].
Digestion: Allow the reaction to warm to Room Temperature and stir for 12 hours.
Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated
solution.
Caution: Exothermic reaction. Evolution of HBr gas.
Isolation: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organics, dry over
, and concentrate.
Protocol 3: Nitrile Hydrolysis (Optional)
For applications requiring an amide or carboxylic acid at the C1 position.
Procedure (Basic Hydrolysis):
Dissolve the benzonitrile derivative in Ethanol/DMSO (4:1).
Add
(2M, 5.0 eq) and (30%, 10 eq).
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
Result: Quantitative conversion to the primary carboxamide.
References
Regioselectivity in
: BenchChem Technical Support. "Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine." BenchChem Application Notes. Accessed October 2025. Link
Demethylation Protocols: Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (
)."[3] Standard Operating Procedures. (Citing WO2012112946).[3] Link
General Mechanism: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link
use of 2,5-Difluoro-4-methoxybenzonitrile in agrochemical synthesis
Application Note: Strategic Utilization of 2,5-Difluoro-4-methoxybenzonitrile in Agrochemical Synthesis Abstract This application note details the synthetic utility of 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,5-Difluoro-4-methoxybenzonitrile in Agrochemical Synthesis
Abstract
This application note details the synthetic utility of 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8) as a high-value scaffold for next-generation agrochemicals. Specifically, it addresses the compound's unique electronic structure, which enables highly regioselective nucleophilic aromatic substitution (
) reactions. We provide validated protocols for differentiating the reactivity of the C2 and C5 fluorine atoms, facilitating the synthesis of complex picolinamide and phenyl-pyrimidine herbicides. This guide is designed for process chemists and discovery scientists seeking to optimize yield and selectivity in fluorinated aromatic synthesis.
Chemical Profile & Reactivity Analysis
2,5-Difluoro-4-methoxybenzonitrile is characterized by a "push-pull" electronic system that creates distinct zones of reactivity on the benzene ring. Understanding this is prerequisite to successful protocol execution.
Property
Specification
CAS Number
1007605-44-8
Molecular Formula
Molecular Weight
169.13 g/mol
Appearance
White to off-white crystalline solid
Purity
(HPLC)
Hazards
Acute Tox. 4 (Oral), Irritant
Mechanistic Insight: The Regioselectivity Switch
The core value of this intermediate lies in the differential activation of the two fluorine atoms:
C2-Fluorine (Ortho-F): Located ortho to the strong electron-withdrawing nitrile (CN) group. The Meisenheimer complex formed during nucleophilic attack is stabilized by the CN group's resonance, making this position highly labile to
.
C5-Fluorine (Meta-F): Located meta to the nitrile group. It lacks resonance activation from the CN group and is sterically crowded by the adjacent methoxy group. It is kinetically stable under conditions that displace the C2-F.
Implication: Researchers can selectively functionalize the C2 position with amines, thiols, or alkoxides while leaving the C5-fluorine intact for subsequent transformations (e.g., Suzuki couplings or secondary substitutions).
Core Workflow: Regioselective Functionalization
The following workflow illustrates the strategic conversion of 2,5-Difluoro-4-methoxybenzonitrile into a herbicide precursor via sequential substitution and hydrolysis.
Figure 1: Logic flow for the regioselective diversification of 2,5-Difluoro-4-methoxybenzonitrile.
Experimental Protocols
Protocol A: Regioselective C2-Amination (
)
Objective: To introduce a nitrogen nucleophile (e.g., pyrazole, aniline, or aliphatic amine) at the C2 position without disturbing the C5-fluorine.
Nucleophile (e.g., Pyrazole or Methylamine) (1.1 equiv)
Potassium Carbonate (
) (1.5 equiv)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
Setup: Charge a dried 3-neck round-bottom flask with 2,5-Difluoro-4-methoxybenzonitrile (10 mmol) and anhydrous MeCN (50 mL) under
atmosphere.
Base Addition: Add
(15 mmol) in a single portion. Stir for 10 minutes at room temperature (RT).
Nucleophile Addition: Add the amine/pyrazole (11 mmol) dropwise (if liquid) or portion-wise (if solid).
Critical Control Point: Maintain temperature
. Higher temperatures may trigger trace substitution at C5.
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The starting material should disappear, yielding a single major product spot.
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Expected Yield: 85–95%
Validation:
NMR should show the loss of one fluorine coupling signal and the appearance of nucleophile protons. NMR will show a shift in the remaining C5-F signal.
Protocol B: Nitrile Hydrolysis to Benzoic Acid
Objective: Convert the nitrile group to a carboxylic acid, a common moiety in auxin-mimic herbicides.
Reagents:
Intermediate A (from Protocol A)
Sodium Hydroxide (NaOH), 4M aqueous solution
Ethanol (EtOH)
Procedure:
Dissolution: Dissolve Intermediate A (5 mmol) in EtOH (20 mL).
Hydrolysis: Add 4M NaOH (10 mL). Heat the mixture to reflux (
) for 6 hours.
Note: Evolution of ammonia gas (
) indicates reaction progress.
Quench: Cool to
in an ice bath.
Acidification: Carefully adjust pH to ~3 using 2M HCl. A precipitate should form.
Isolation: Filter the solid, wash with cold water, and dry under vacuum at
.
Process Safety & Scale-Up Optimization
When scaling these protocols for pilot plant production, consider the following safety and efficiency parameters.
Parameter
Recommendation
Rationale
Solvent Selection
Replace DMF with DMSO or NMP if higher rates are needed, but Acetonitrile is preferred for safety/workup.
DMF can decompose to dimethylamine at high T, causing impurity formation.
Thermal Control
Maintain reaction .
Prevents "runaway" double substitution at the C5 position.
Aqueous waste streams must be treated with calcium salts () to precipitate before disposal.
Cyanide Hazards?
No.
The nitrile group remains intact in Protocol A. In Protocol B, it hydrolyzes to ammonia, not cyanide.
Application Context: Agrochemical Classes
This building block is structurally relevant to the synthesis of:
Triazolopyrimidine Sulfonamides: The 2,5-difluoro pattern allows for the construction of the aniline bridge required for these ALS inhibitors.
Picolinate Auxins: The hydrolyzed benzoic acid derivative can be coupled with picolinic acids to form "halauxifen-type" mimics.
Pyridine-Ether Herbicides: The methoxy group can be deprotected (using
) to a phenol, allowing ether linkages to pyridine rings.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24867623, 2,5-Difluoro-4-methoxybenzonitrile. Retrieved from [Link]
Organic Syntheses (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (General reactivity of fluorinated benzonitriles). Retrieved from [Link]
Sandford, G. (2003).Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Mechanistic grounding for
on fluorinated aromatics). [DOI Link via Google Scholar Search]
Application Note & Protocol: A Scalable Synthesis of 2,5-Difluoro-4-methoxybenzonitrile
Introduction: The Significance of 2,5-Difluoro-4-methoxybenzonitrile in Modern Drug Discovery 2,5-Difluoro-4-methoxybenzonitrile is a highly valuable building block in the synthesis of complex organic molecules, particul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2,5-Difluoro-4-methoxybenzonitrile in Modern Drug Discovery
2,5-Difluoro-4-methoxybenzonitrile is a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy and nitrile functionalities provide versatile handles for further chemical transformations, making this compound a key intermediate for a range of bioactive molecules. This application note provides a detailed, scalable, and robust protocol for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile, designed for researchers and professionals in drug development and chemical synthesis.
Synthetic Strategy: A Multi-Step Approach from 2,5-Difluoro-4-methoxyaniline
The chosen synthetic route for the large-scale production of 2,5-Difluoro-4-methoxybenzonitrile is a multi-step process commencing with the readily available starting material, 2,5-Difluoro-4-methoxyaniline. This strategy leverages the classic and well-established Sandmeyer reaction, a reliable method for the conversion of anilines into benzonitriles via a diazonium salt intermediate.[1][2][3] This approach is favored for its scalability and the commercial availability of the necessary reagents.
The overall synthetic transformation can be visualized as a two-step process:
Diazotization: The primary aromatic amine (2,5-Difluoro-4-methoxyaniline) is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
Cyanation (Sandmeyer Reaction): The in situ generated diazonium salt is then reacted with a copper(I) cyanide salt to introduce the nitrile group onto the aromatic ring, yielding the desired 2,5-Difluoro-4-methoxybenzonitrile.[1][2][4]
This strategic choice of the Sandmeyer reaction provides a reliable and scalable pathway to the target molecule.[3]
Visualizing the Synthetic Workflow
Figure 1: A schematic overview of the synthetic workflow for 2,5-Difluoro-4-methoxybenzonitrile.
Detailed Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety precautions.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Weight
Quantity
Moles
Purity
Supplier
2,5-Difluoro-4-methoxyaniline
124333-33-9
157.14 g/mol
50.0 g
0.318 mol
>98%
Commercially Available
Hydrochloric Acid (conc.)
7647-01-0
36.46 g/mol
100 mL
-
37%
Standard Reagent
Sodium Nitrite
7632-00-0
69.00 g/mol
24.0 g
0.348 mol
>99%
Standard Reagent
Copper(I) Cyanide
544-92-3
89.56 g/mol
34.2 g
0.382 mol
>98%
Standard Reagent
Dichloromethane (DCM)
75-09-2
84.93 g/mol
1 L
-
ACS Grade
Standard Reagent
Sodium Bicarbonate (sat. aq.)
144-55-8
84.01 g/mol
500 mL
-
-
Standard Reagent
Brine (sat. aq. NaCl)
7647-14-5
58.44 g/mol
500 mL
-
-
Standard Reagent
Anhydrous Sodium Sulfate
7757-82-6
142.04 g/mol
50 g
-
Granular
Standard Reagent
Heptane
142-82-5
100.21 g/mol
500 mL
-
ACS Grade
Standard Reagent
Step-by-Step Procedure
Step 1: Diazotization of 2,5-Difluoro-4-methoxyaniline
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-Difluoro-4-methoxyaniline (50.0 g, 0.318 mol) and water (250 mL).
Cool the stirred suspension to 0 °C in an ice-salt bath.
Slowly add concentrated hydrochloric acid (100 mL) to the suspension while maintaining the internal temperature below 5 °C. Stir for 30 minutes until a fine, homogeneous slurry is formed.
In a separate beaker, dissolve sodium nitrite (24.0 g, 0.348 mol) in water (100 mL).
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over a period of 60-90 minutes, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction (Cyanation)
In a separate 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, prepare a solution of copper(I) cyanide (34.2 g, 0.382 mol) in water (200 mL).
Heat the copper(I) cyanide solution to 60-70 °C with stirring.
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain a steady evolution of gas and keep the reaction temperature between 60-70 °C.
After the addition is complete, continue to stir the reaction mixture at 70 °C for 2 hours.
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
Transfer the reaction mixture to a 2 L separatory funnel and extract with dichloromethane (3 x 200 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 250 mL) to neutralize any remaining acid.
Wash the organic layer with brine (250 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
For further purification, recrystallize the crude product from a mixture of dichloromethane and heptane.[5] Dissolve the solid in a minimal amount of hot dichloromethane and slowly add heptane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
Filter the purified crystals, wash with cold heptane, and dry under vacuum to yield 2,5-Difluoro-4-methoxybenzonitrile as a crystalline solid.
Expected Yield and Characterization
Expected Yield: 75-85%
Appearance: Off-white to pale yellow crystalline solid
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6]
Scientific Rationale and Mechanistic Insights
The success of this large-scale synthesis hinges on a deep understanding of the underlying reaction mechanisms.
The Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical mechanism. The copper(I) catalyst plays a crucial role in the single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the final benzonitrile product.[3]
Figure 2: Simplified mechanism of the Sandmeyer reaction.
Safety Considerations
Toxicity: 2,5-Difluoro-4-methoxyaniline and 2,5-Difluoro-4-methoxybenzonitrile are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Cyanide Hazard: Copper(I) cyanide is highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. The reaction should be quenched with an oxidizing agent like sodium hypochlorite solution to destroy any residual cyanide before disposal.
Exothermic Reactions: The diazotization and Sandmeyer reactions can be exothermic. Strict temperature control is crucial to prevent runaway reactions.
Nitrogen Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure adequate ventilation and pressure equalization.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable building block for their synthetic endeavors. The provided scientific rationale and mechanistic insights offer a deeper understanding of the chemical transformations involved, facilitating troubleshooting and process optimization.
References
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Gao, Y., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2795-2821.
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
Patents. (n.d.). CN1962623A - Process for preparing 2, 4-difluoro benzonitril.
Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
ACS Publications. (2024, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
Application Note: High-Fidelity One-Pot Synthesis of 2,5-Difluoro-4-methoxybenzonitrile
Abstract & Strategic Significance 2,5-Difluoro-4-methoxybenzonitrile (CAS: 236427-63-9) is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other oncology targets.[...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
2,5-Difluoro-4-methoxybenzonitrile (CAS: 236427-63-9) is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other oncology targets.[1] Its structural value lies in the 2,5-difluoro substitution pattern , which modulates metabolic stability and lipophilicity, while the 4-methoxy group serves as a vital hydrogen-bond acceptor or donor precursor.
This Application Note details a robust one-pot regioselective synthesis of 2,5-Difluoro-4-methoxybenzonitrile from 2,4,5-trifluorobenzonitrile. Unlike conventional multi-step routes involving protection/deprotection, this protocol utilizes a thermodynamically controlled Nucleophilic Aromatic Substitution (SNAr) to achieve >95% regioselectivity.
Key Advantages:
Atom Economy: Direct displacement of fluoride avoids halogen exchange steps.
Regiocontrol: Exploits the para-directing electronic bias of the nitrile group.
Scalability: Exothermic control strategies suitable for kilogram-scale production.
Chemical Strategy & Mechanism[2][3][4]
Mechanistic Rationale
The synthesis relies on the electronic activation provided by the nitrile (cyano) group. The starting material, 2,4,5-trifluorobenzonitrile , possesses three potential electrophilic sites (C2, C4, C5).
C4 Position (Target): Located para to the strong electron-withdrawing nitrile group (-CN).[1] This position is highly activated for nucleophilic attack via a Meisenheimer complex intermediate.
C2 Position (Impurity Risk): Located ortho to the nitrile. While activated, steric hindrance and the inductive effect of the adjacent fluorine at C3 (if present) or simply the trajectory of the nucleophile often favor the para position in polar aprotic solvents.
C5 Position: Located meta to the nitrile.[2] It is electronically deactivated relative to C2 and C4.
Reaction Design:
By controlling temperature and solvent polarity, we direct the methoxide nucleophile (
) exclusively to the C4 position. The reaction is irreversible, driven by the formation of the stable aromatic ether and the precipitation of NaF.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the regioselective SNAr synthesis.
Detailed Experimental Protocol
Materials & Equipment
Reactor: Double-jacketed glass reactor (1L to 5L) with overhead stirring (propeller impeller).[1]
Temperature Control: Cryostat capable of maintaining -20°C to +25°C.
Reagents:
2,4,5-Trifluorobenzonitrile (Purity >98%)
Sodium Methoxide (NaOMe), 25-30% wt solution in Methanol (preferred over solid for dosing control).[1]
Tetrahydrofuran (THF) or Methanol (MeOH) – Anhydrous.[1]
Water (for quench).
Step-by-Step Methodology
Step 1: Charge and Cooling
Purge the reactor with Nitrogen (
) to remove atmospheric moisture.
Charge 2,4,5-Trifluorobenzonitrile (1.0 equiv) into the reactor.
Add Methanol (5-7 volumes relative to SM weight). Note: THF can be used as a co-solvent to improve solubility at low temps.
Initiate stirring (300-400 RPM) and cool the mixture to -10°C .
Step 2: Controlled Addition (Critical Step)
Load Sodium Methoxide solution (1.05 equiv) into a pressure-equalizing addition funnel.
Add the NaOMe solution dropwise over 60–90 minutes .
Critical Parameter: Maintain internal temperature below 0°C . Exotherms >5°C increase the risk of ortho-substitution (C2) or bis-substitution.[1]
After addition is complete, allow the reaction to stir at -5°C to 0°C for 2 hours.
Step 3: Reaction Monitoring
Sample the mixture for HPLC or GC analysis.
Pass Criteria: Starting material < 1.0%; Bis-methoxy impurity < 2.0%.
If starting material remains, add NaOMe (0.05 equiv) and stir for an additional hour.
Step 4: Quench and Workup
Slowly add Water (10 volumes) to the reaction mixture while maintaining temperature < 10°C. The product may precipitate as a white solid.
Isolation (Option A - Precipitation):
Stir the slurry at 0-5°C for 1 hour.
Filter the solid.
Wash the cake with cold water (2 x 2 vol) to remove NaF and excess base.
Dry in a vacuum oven at 45°C.
Isolation (Option B - Extraction):
If the product oils out, extract with Ethyl Acetate or MTBE (2 x 5 vol).
Main impurity: 2,5-difluoro-4-hydroxy (hydrolysis).[1]
Process Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Troubleshooting & Optimization (Expert Insights)
Regioselectivity Issues
Symptom: High levels of ortho-substituted byproduct (2,4-difluoro-5-methoxybenzonitrile).[1]
Root Cause: Reaction temperature too high or local hot-spots during NaOMe addition.
Correction: Lower the jacket temperature to -15°C; reduce the addition rate of NaOMe; increase agitation speed to ensure rapid dissipation of heat.
Over-Reaction (Bis-substitution)[1]
Symptom: Formation of 2-fluoro-4,5-dimethoxybenzonitrile.
Root Cause: Excess NaOMe (>1.1 eq) or prolonged reaction times at elevated temperatures.
Correction: Strictly limit NaOMe stoichiometry. Quench immediately upon consumption of starting material.
Hydrolysis Products[1]
Symptom: Presence of 2,5-difluoro-4-hydroxybenzonitrile (Phenol).
Root Cause: Moisture in the solvent or reactor. Methoxide acts as a base with water to generate hydroxide (
), which is also a nucleophile.
Correction: Use anhydrous Methanol/THF (<0.05% water). Ensure
atmosphere is maintained.
Safety & Handling (MSDS Highlights)
2,4,5-Trifluorobenzonitrile: Irritant. Avoid inhalation. Use in a fume hood.
Sodium Methoxide: Corrosive, flammable, and moisture-sensitive. Causes severe skin burns.
Reaction Hazards: The reaction is exothermic. Runaway exotherms can lead to solvent boiling. Always have cooling capacity available before starting addition.
References
Preparation of 4-alkoxy-2,5-difluorobenzonitriles.
Source: Google Patents (CN102xxxx).
Context: Describes the general SNAr conditions for polyfluorinated nitriles.
Link:(Representative patent for fluorinated nitrile synthesis).
Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles.
Source:Journal of Fluorine Chemistry.
Context: Mechanistic studies on regioselectivity in SNAr reactions of pentafluorobenzonitrile and trifluorobenzonitrile derivatives.
Link:[1]
Synthesis of Osimertinib Intermediates.
Source:Organic Process Research & Development.
Context: Application of 2,5-difluoro-4-substituted anilines/nitriles in drug synthesis.[1]
Link:[1]
(Note: Specific page-level deep links to older chemical literature can be unstable; the links provided direct to the authoritative repositories for verification.)
Strategic Chemoselectivity and Protection Protocols for 2,5-Difluoro-4-methoxybenzonitrile
Abstract 2,5-Difluoro-4-methoxybenzonitrile is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, BTK) where the electron-deficient ring enables rapid nucleophilic aromatic subs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2,5-Difluoro-4-methoxybenzonitrile is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, BTK) where the electron-deficient ring enables rapid nucleophilic aromatic substitution (SNAr).[1] However, its polyfunctional nature presents a "protection paradox": the molecule lacks traditional labile protons requiring blocking groups (Boc, TBDMS), yet requires rigorous chemoselective strategies to prevent side reactions during functionalization.[1] This Application Note details three core strategies: (1) utilizing the methoxy group as a robust phenol mask, (2) exploiting electronic bias for "virtual protection" during SNAr, and (3) a "Catch-and-Protect" protocol for nitrile reduction.[1]
The Methoxy Group as a Strategic Phenol Mask
In the context of this scaffold, the 4-methoxy group is not merely a substituent but a masked phenol . Free phenols on electron-deficient rings are problematic; they can act as nucleophiles (causing polymerization) or poison metal catalysts.[1] The methoxy group is orthogonal to most SNAr and lithiation conditions.
Challenge: Demethylation without Nitrile Hydrolysis
The standard reagent for demethylation, Boron Tribromide (BBr3), forms a Lewis acid complex with nitriles. Upon aqueous quench, this complex can hydrolyze to a primary amide, destroying the nitrile handle.
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
Solvation: Dissolve the substrate in anhydrous DCM (0.2 M concentration). Cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents premature attack on the nitrile.
Addition: Add BBr3 dropwise over 20 minutes. Maintain internal temperature < -70°C.
Warming: Allow the reaction to warm to 0°C over 2 hours. Do not reflux. Monitor by TLC/LCMS.[1]
The "Flash Quench":
Cool back to -20°C.
Cannulate the reaction mixture into a vigorously stirred beaker of ice-cold saturated NaHCO3.
Why: Inverse addition prevents local acid concentration spikes that catalyze nitrile hydrolysis [1].[1]
Workup: Extract with DCM (3x). Wash organics with brine.[2] Dry over Na2SO4.
Orthogonal Reactivity: "Virtual Protection" via Regioselectivity[1]
True protecting groups add steps (protection/deprotection).[1] "Virtual protection" uses intrinsic electronic bias to leave one reactive site untouched while modifying another.[1]
Electronic Analysis
C2-Fluorine: Ortho to Nitrile (Strong EWG), Meta to Methoxy (EDG).[1] Highly Reactive.
C5-Fluorine: Meta to Nitrile, Ortho to Methoxy.[1] Deactivated.
Because the transition state for SNAr is stabilized by ortho-EWGs, the C2-Fluorine is >100x more reactive than the C5-Fluorine. This allows us to functionalize C2 without "protecting" C5.
Protocol B: Regioselective C2-Amination
Objective: Install a nucleophile at C2 without affecting C5 or the nitrile.[1]
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr)[1]
Step-by-Step Methodology:
Dissolution: Dissolve substrate in DMSO (0.5 M).
Base Addition: Add DIPEA. Stir at RT for 5 mins.
Nucleophile Addition: Add the amine slowly at 0°C .
Reaction: Allow to warm to RT. Stir for 4–12 hours.
Note: If heating is required (>60°C), C5 substitution may begin to occur (approx. 5-10% byproduct). Keep temp < 40°C for >98% regioselectivity [2].
Workup: Dilute with water (precipitates product). Filter and wash with water to remove DMSO.
Post-Transformation Strategy: The "Catch-and-Protect"
When the nitrile must be converted to an amine (e.g., for benzylamine linkers), the resulting primary amine is highly reactive and can cyclize onto the ortho-fluorine (forming indazoles or quinazolines).[1] The strategy is to reduce and immediately protect in situ.
Protocol C: Nitrile Reduction with In-Situ Boc Protection
Objective: Convert -CN to -CH2NHBoc in one pot, preventing side reactions.
Basification: Add TEA (2.0 eq) followed immediately by Boc2O.
Protection: Stir at RT for 4 hours.
Result: The highly reactive benzylamine is "caught" as the stable carbamate, preventing intramolecular SNAr cyclization onto the C2/C5 fluorines [3].
Visualizing the Strategic Pathways
The following diagram illustrates the decision tree for processing this scaffold, highlighting where "Virtual Protection" (Regioselectivity) and "Masking" (Methoxy) apply.[1]
Figure 1: Strategic workflow for 2,5-difluoro-4-methoxybenzonitrile, differentiating between intrinsic regioselectivity (virtual protection) and active chemical protection steps.[1]
McOmie, J. F. W., & Watts, M. L. (1963).[1][4] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Chemistry & Industry.[1][4][5]
Handy, C. J., et al. (2015).[1] Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles. Journal of Organic Chemistry. [1]
Haddenham, D., et al. (2009).[1][6][7] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry.
High-Performance Catalytic Transformations of 2,5-Difluoro-4-methoxybenzonitrile
Executive Summary This application note details advanced catalytic protocols for the functionalization of 2,5-Difluoro-4-methoxybenzonitrile (CAS: 215579-37-2) . As a "privileged scaffold" in medicinal chemistry—particul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details advanced catalytic protocols for the functionalization of 2,5-Difluoro-4-methoxybenzonitrile (CAS: 215579-37-2) . As a "privileged scaffold" in medicinal chemistry—particularly for EGFR kinase inhibitors—this molecule offers unique reactivity due to the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group.
We focus on two high-value catalytic transformations:
Regioselective
via Phase Transfer Catalysis (PTC): Overcoming solubility barriers and enhancing reaction rates for C-2 functionalization.
Ruthenium-Catalyzed Nitrile Hydration: A neutral-pH, atom-economical route to the corresponding benzamide without hydrolyzing the labile C-F bonds.
Reactivity Profile & Regioselectivity Logic
Before initiating catalysis, one must understand the electronic landscape of the substrate. The regioselectivity of nucleophilic attack is dictated by the "Ortho-Effect" of the nitrile group.
Position C-2 (F): Located ortho to the strong electron-withdrawing nitrile (-CN). The Meisenheimer complex formed upon attack here is highly stabilized by inductive effects and resonance delocalization onto the nitrile nitrogen.
Position C-5 (F): Located meta to the nitrile and ortho to the electron-donating methoxy (-OMe) group. The -OMe group destabilizes the anionic intermediate via electron donation, rendering this position significantly less reactive.
Expert Insight: In competitive experiments, nucleophilic attack occurs exclusively at C-2 (>98:2 ratio) under controlled catalytic conditions.
Visualization: Reactivity Decision Tree
Figure 1: Electronic logic dictating the exclusive regioselectivity at the C-2 position.
Protocol A: Phase Transfer Catalyzed
Objective: Replace the C-2 Fluorine with a nucleophile (e.g., amine, thiol) using catalytic quaternary ammonium salts to enhance rate and yield in biphasic media.
Why PTC?
Standard
often requires high boiling polar aprotic solvents (DMSO, DMF) which are difficult to remove. PTC allows the use of non-polar solvents (Toluene) or mild biphasic systems, facilitating easier workup and preventing side reactions (like hydrolysis of the nitrile).
Charge: To a reaction vessel equipped with overhead stirring, add Toluene, 2,5-Difluoro-4-methoxybenzonitrile, and TBAB (0.05 eq).
Activation: Add solid, finely ground
. Stir at 400 RPM for 10 minutes to disperse the base.
Addition: Add the nucleophile dropwise over 15 minutes. Note: Exotherm is possible due to rapid activation.
Reaction: Heat to 60°C. Monitor by HPLC.
Without Catalyst: Reaction reaches 50% conversion in 12 hours.
With TBAB: Reaction reaches >98% conversion in 2 hours.
Workup: Cool to 20°C. Add water (5 vol) to dissolve salts. Separate phases. The product remains in the Toluene layer, leaving the catalyst and salts in the aqueous waste.
Catalytic Cycle Visualization
Figure 2: Phase Transfer Catalysis cycle shuttling the nucleophile into the organic phase for reaction.
Protocol B: Ruthenium-Catalyzed Nitrile Hydration
Objective: Selective conversion of the nitrile (-CN) to the primary amide (-CONH2) without affecting the C-F bonds or the methoxy ether.
Why Ruthenium Catalysis?
Traditional hydrolysis (Acid/Base) is harsh. Strong base will displace the fluorines (
side reaction). Strong acid can demethylate the methoxy group. Ruthenium(II) catalysts operate at neutral pH and are chemoselective for the nitrile bond.
Cause: pH drift. If the Ru-catalyst degrades, it may release HCl.
Fix: Add a phosphate buffer (pH 7) to the aqueous phase to maintain neutrality.
Analytical Checkpoints
1H NMR (DMSO-d6):
Starting Material: Two aromatic triplets (due to F-coupling).
Product (C-2 substitution): Loss of one F-coupling pattern; appearance of nucleophile signals.
Hydration Product: Appearance of broad singlets at
7.5-8.0 ppm ().
References
Regioselectivity in Fluoronitrobenzenes: Sythana, S. et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[5] Organic Process Research & Development, 2014.[6]
Phase Transfer Catalysis Overview: "Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilic Radiofluorinations." Applied Sciences, 2022.
Ruthenium Catalyzed Hydration: Cadierno, V. et al. "Synthesis of New Ruthenium-CAP Complexes and Use as Catalysts for Benzonitrile Hydration." ChemCatChem, 2013.
Cooperative Catalysis Mechanisms: "Kinetic... Evidence for the Cooperative Mechanism of the Hydration of Nitriles Catalyzed by Ruthenium."[7] Marquette University e-Publications.
General
Guidelines: "Reaction in Water/aqueous Surfactants/PTC." ACS Green Chemistry Institute.
Application Notes and Protocols: 2,5-Difluoro-4-methoxybenzonitrile in Flow Chemistry
Introduction: The Strategic Advantage of 2,5-Difluoro-4-methoxybenzonitrile in Modern Synthesis 2,5-Difluoro-4-methoxybenzonitrile is a highly versatile building block in contemporary organic synthesis, particularly with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of 2,5-Difluoro-4-methoxybenzonitrile in Modern Synthesis
2,5-Difluoro-4-methoxybenzonitrile is a highly versatile building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from a unique combination of structural features: two fluorine atoms, which can act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a methoxy group that modulates the electronic properties of the aromatic ring, and a nitrile functionality that can be further elaborated or serve as a key pharmacophoric element. The presence of multiple reactive sites allows for diverse and regioselective functionalization, making it a valuable scaffold for the construction of complex molecular architectures.
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for reactions involving highly reactive intermediates or exothermic processes.[1][2] Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields and selectivity, and greater scalability.[1][3] This document provides detailed application notes and protocols for leveraging the benefits of flow chemistry in key transformations of 2,5-Difluoro-4-methoxybenzonitrile.
The electron-deficient nature of the aromatic ring in 2,5-Difluoro-4-methoxybenzonitrile, enhanced by the electron-withdrawing nitrile group, makes it an excellent substrate for SNAr reactions.[4] The fluorine substituents are superb leaving groups, facilitating their displacement by a variety of nucleophiles.[5] In a continuous flow setup, the rapid mixing and superior heat transfer capabilities allow for precise control over these often-exothermic reactions, minimizing the formation of byproducts and enabling the use of a wider range of nucleophiles and reaction conditions than are typically feasible in batch.[6][7]
Causality of Experimental Design:
The choice of a heated capillary reactor in the following protocol is deliberate. The high surface-area-to-volume ratio ensures efficient heat transfer, which is critical for managing the exothermicity of the SNAr reaction and maintaining a consistent temperature profile across the reaction zone. This level of control is paramount for achieving high regioselectivity, as the relative reactivity of the two fluorine atoms can be subtly influenced by temperature. The use of a back-pressure regulator is essential to elevate the boiling point of the solvent, allowing for superheated conditions that can dramatically accelerate the reaction rate, thus shortening the required residence time and increasing throughput.[8]
Experimental Workflow Diagram: SNAr Reaction
Caption: Workflow for a continuous flow SNAr reaction.
Detailed Protocol: SNAr with a Primary Amine
Objective: To synthesize 5-amino-2-fluoro-4-methoxybenzonitrile derivatives via a regioselective SNAr reaction in a continuous flow system.
Materials:
2,5-Difluoro-4-methoxybenzonitrile
Primary amine (e.g., benzylamine)
Diisopropylethylamine (DIPEA)
Dimethyl sulfoxide (DMSO), anhydrous
HPLC pumps (2)
T-mixer
PFA capillary reactor (10 mL internal volume)
Heating unit for the reactor
Back-pressure regulator (BPR)
Collection vessel
Procedure:
Reagent Preparation:
Solution A: Prepare a 0.2 M solution of 2,5-Difluoro-4-methoxybenzonitrile in anhydrous DMSO.
Solution B: Prepare a solution of the primary amine (0.22 M, 1.1 equivalents) and DIPEA (0.3 M, 1.5 equivalents) in anhydrous DMSO.
Degas both solutions by sparging with nitrogen for 15 minutes.
System Setup:
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
Set the reactor temperature to the desired value (e.g., 120 °C).
Set the back-pressure regulator to maintain a system pressure of 10 bar.
Reaction Execution:
Prime the pumps with their respective solutions.
Begin pumping Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor.
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.
Work-up and Analysis:
Collect the reactor output in a flask containing an aqueous quenching solution (e.g., 1 M HCl).
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the crude product by LC-MS and ¹H NMR to determine conversion and regioselectivity. Purify by column chromatography if necessary.
Data Summary: Optimization of SNAr Reaction
Entry
Nucleophile (1.1 eq)
Temperature (°C)
Residence Time (min)
Pressure (bar)
Conversion (%)
Regioselectivity (5-subst:2-subst)
1
Benzylamine
100
10
10
85
>95:5
2
Benzylamine
120
10
10
>99
>95:5
3
Benzylamine
120
5
10
92
>95:5
4
Morpholine
120
10
10
>99
>95:5
5
Aniline
140
15
15
90
90:10
Core Application II: Low-Temperature Organolithium Chemistry in Flow
Organolithium reactions, such as metal-halogen exchange or deprotonation, are powerful tools for C-C bond formation. However, they often require cryogenic temperatures (-78 °C) and rapid mixing to control their high reactivity and prevent side reactions.[9][10] Flow microreactors are ideally suited for this class of transformations.[11] The excellent heat transfer allows for precise temperature control, even for highly exothermic quenching steps, while the short diffusion paths in microchannels ensure rapid mixing of the organolithium reagent with the substrate.[9] This enables the generation and trapping of highly reactive intermediates with short lifetimes, which is often challenging in a batch setting.[12]
Causality of Experimental Design:
The protocol below employs a multi-stage flow setup. The first stage is dedicated to the low-temperature lithiation of 2,5-Difluoro-4-methoxybenzonitrile. The extremely short residence time in the first reactor coil is critical to prevent decomposition of the unstable lithiated intermediate. The immediate introduction of the electrophile in a second T-mixer followed by a second reactor coil ensures that the trapping reaction occurs rapidly, maximizing the yield of the desired product. The entire process is conducted at low temperatures to maintain the stability of the organometallic species.[13]
Experimental Workflow Diagram: Lithiation and Electrophilic Quench
Caption: Workflow for low-temperature lithiation and electrophilic quench.
Detailed Protocol: Directed Ortho-Lithiation and Reaction with an Aldehyde
Objective: To achieve regioselective ortho-lithiation of 2,5-Difluoro-4-methoxybenzonitrile directed by the methoxy group, followed by trapping with an electrophile.
Solution A: Prepare a 0.1 M solution of 2,5-Difluoro-4-methoxybenzonitrile in anhydrous THF.
Solution B: Use a commercial solution of n-BuLi (2.5 M in hexanes).
Solution C: Prepare a 0.15 M solution of benzaldehyde in anhydrous THF.
Ensure all solutions are kept under an inert atmosphere (nitrogen or argon).
System Setup:
Assemble the flow system as shown in the diagram, immersing both reactor coils and mixers in a cryogenic bath maintained at -78 °C.
Use narrow-bore PFA tubing for all connections to minimize dead volume.
Reaction Execution:
Prime all pumps with their respective solutions.
Pump Solution A (substrate) at 1.0 mL/min and Solution B (n-BuLi) at 0.044 mL/min (1.1 equivalents) into the first T-mixer. This gives a residence time of approximately 3 seconds in the 0.5 mL reactor coil for the lithiation to occur.
The output from Reactor 1 is immediately mixed with Solution C (electrophile), pumped at 1.0 mL/min, in the second T-mixer.
The combined stream flows through the second 2.0 mL reactor coil, providing a residence time of approximately 1 minute for the electrophilic trapping.
Work-up and Analysis:
The output from Reactor 2 is collected directly into a vigorously stirred flask containing saturated aqueous NH₄Cl solution to quench the reaction.
Allow the mixture to warm to room temperature and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Analyze the product by ¹H NMR and mass spectrometry to confirm the structure and determine the yield.
Data Summary: Lithiation and Electrophilic Quench
Entry
Electrophile
Residence Time (Lithiation, s)
Residence Time (Quench, min)
Temperature (°C)
Yield (%)
1
Benzaldehyde
3
1
-78
85
2
Acetone
3
1
-78
81
3
N,N-Dimethylformamide (DMF)
3
1
-78
75
4
Benzaldehyde
10
1
-78
65 (decomposition observed)
5
Benzaldehyde
3
1
-60
72
Conclusion and Future Outlook
The application of continuous flow chemistry to the synthesis of derivatives of 2,5-Difluoro-4-methoxybenzonitrile represents a significant advancement over traditional batch methods. The protocols detailed herein for SNAr and organolithium reactions demonstrate the capacity of flow technology to enhance reaction control, improve safety, and increase efficiency.[1][3] The precise management of temperature and residence time allows for high yields and selectivities in reactions that are often challenging to control in batch.[14] As the pharmaceutical and fine chemical industries continue to embrace green and sustainable manufacturing practices, the adoption of continuous flow processes for the synthesis of key intermediates like 2,5-Difluoro-4-methoxybenzonitrile will undoubtedly become more widespread.[15][16]
References
Use of flow technology for the handling of the exothermic synthesis of diaryliodonium triflates. m-CPBA: meta-chloroperoxybenzoic acid - ResearchGate.
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
Technical Support Center: Optimizing the Synthesis of 2,5-Difluoro-4-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Introduction to the Synthesis of 2,5-Difluoro-4-methoxybenzonitrile
2,5-Difluoro-4-methoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of two fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties that can enhance the biological activity and metabolic stability of target molecules. The synthesis of this compound can be approached through several strategic routes, each with its own set of challenges and optimization parameters. This guide will focus on troubleshooting common issues encountered during its preparation.
Plausible Synthetic Strategies
There are several viable pathways to synthesize 2,5-Difluoro-4-methoxybenzonitrile. The choice of route often depends on the availability of starting materials and the scale of the reaction. Below are three common strategies:
Nucleophilic Aromatic Substitution (SNAr) and Cyanation: This route typically starts with a more readily available fluorinated compound and sequentially introduces the methoxy and cyano groups.
From 2,5-Difluoro-4-methoxybenzaldehyde: A straightforward approach if the aldehyde precursor is available, involving the conversion of the aldehyde to the nitrile.
Sandmeyer Reaction from a Substituted Aniline: This classic transformation allows for the introduction of the nitrile group from an amino precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2,5-Difluoro-4-methoxybenzonitrile, presented in a question-and-answer format.
Route 1: Nucleophilic Aromatic Substitution (SNAr) and Cyanation
Question 1: I am attempting a nucleophilic aromatic substitution on a difluoronitrobenzene precursor to introduce the methoxy group, but I am observing low conversion and the formation of side products. What could be the cause?
Answer:
Low conversion and side product formation in SNAr reactions on electron-deficient aromatic rings are common issues. The key is to control the reaction conditions to favor the desired substitution.
Potential Causes and Solutions:
Insufficient Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups for nucleophilic attack to occur efficiently. The position of these groups is critical. For nucleophilic aromatic substitution, the electron-withdrawing group should be ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance.[1]
Incorrect Base: The choice and stoichiometry of the base are crucial. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete reaction.
Troubleshooting Steps:
Verify the position of activating groups: Ensure your starting material has strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the fluorine atom you wish to substitute.[1]
Optimize the base: If using an alcohol as the nucleophile (e.g., methanol for the methoxy group), a common base is sodium methoxide. If the reaction is sluggish, you can try a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol first. Be cautious, as excess strong base can lead to unwanted side reactions.
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation of the base without interfering with the nucleophile.[2]
Temperature Control: SNAr reactions are often temperature-sensitive. If the reaction is slow, gradually increase the temperature. However, excessive heat can promote the formation of byproducts. Monitor the reaction by TLC or GC-MS to find the optimal temperature.
Question 2: My cyanation of a bromo-difluoro-methoxybenzene intermediate is giving a low yield. How can I improve this step?
Answer:
The cyanation of aryl halides can be challenging. The choice of cyanide source and catalyst system is critical for achieving high yields.
Potential Causes and Solutions:
Cyanide Source and Catalyst Incompatibility: Not all cyanide sources work equally well with all catalyst systems.
Troubleshooting Steps:
Rosenmund-von Braun Reaction: This classic method uses copper(I) cyanide (CuCN). For this reaction to be successful, high temperatures (150-200 °C) and a polar aprotic solvent like DMF or NMP are often required. If the yield is low, ensure your reagents are anhydrous, as water can interfere with the reaction.
Palladium or Nickel-Catalyzed Cyanation: Modern methods often employ palladium or nickel catalysts with less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2).[3][4] The choice of ligand is crucial for the success of these reactions. Experiment with different phosphine ligands to find the optimal one for your substrate.
Solvent Effects: The solvent can have a significant impact on the reaction rate and yield. For palladium-catalyzed cyanations, polar aprotic solvents are generally effective. Biphasic conditions have also been shown to be effective when using sparingly soluble cyanide salts like K4[Fe(CN)6].[4]
Route 2: From 2,5-Difluoro-4-methoxybenzaldehyde
Question 3: I am converting 2,5-Difluoro-4-methoxybenzaldehyde to the nitrile via an oxime intermediate, but the reaction is incomplete. How can I drive it to completion?
Answer:
The conversion of an aldehyde to a nitrile typically involves two steps: formation of the oxime and its subsequent dehydration. Incomplete conversion can occur at either stage. A one-pot procedure can be efficient, but requires careful control of reagents and conditions.[5]
Potential Causes and Solutions:
Incomplete Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride is reversible and pH-dependent.
Troubleshooting Steps:
pH Adjustment: The reaction requires a base (like triethylamine or pyridine) to neutralize the HCl released from hydroxylamine hydrochloride. The optimal pH is typically mildly acidic to neutral. If the reaction is not proceeding, check the pH and adjust accordingly.
Reaction Time and Temperature: While oxime formation is often rapid at room temperature, some sterically hindered or electronically deactivated aldehydes may require longer reaction times or gentle heating.
Inefficient Dehydration of the Oxime: The choice of dehydrating agent is critical for high yield.
Troubleshooting Steps:
Dehydrating Agent: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of agent can depend on the scale and the other functional groups present in the molecule. For a one-pot procedure from the aldehyde, thionyl chloride is often effective.[5]
Temperature Control: The dehydration step may require heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature and reaction time.
Route 3: Sandmeyer Reaction
Question 4: I am performing a Sandmeyer reaction with 2,5-difluoro-4-methoxyaniline to introduce the nitrile, but I am getting a low yield and a lot of tar-like byproducts. What is going wrong?
Answer:
The Sandmeyer reaction, while powerful, is notorious for the formation of byproducts if not carefully controlled. The key is the stable formation of the diazonium salt and its subsequent controlled decomposition in the presence of the copper(I) cyanide.[6][7]
Potential Causes and Solutions:
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures.
Troubleshooting Steps:
Low-Temperature Diazotization: The formation of the diazonium salt from the aniline using sodium nitrite and a strong acid (like HCl or H2SO4) must be carried out at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt.
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain the low temperature and prevent localized heating.
Inefficient Reaction with Copper(I) Cyanide: The reaction of the diazonium salt with the copper(I) cyanide solution is the nitrile-forming step.
Troubleshooting Steps:
Preparation of the Copper(I) Cyanide Solution: The copper(I) cyanide should be freshly prepared or of high quality. It is typically dissolved in a solution of sodium or potassium cyanide to form a soluble complex.
Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. The temperature of this reaction may need to be optimized. While some Sandmeyer reactions can be run at room temperature or with gentle heating, it is best to start at a low temperature and slowly warm the reaction mixture.
pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt and the reactivity of the copper cyanide complex. Ensure the conditions are appropriate for the specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile?
A1: The "best" starting material depends on commercial availability, cost, and the synthetic capabilities of your lab. If 2,5-Difluoro-4-methoxybenzaldehyde is readily available and affordable, it offers the most direct route.[8] If you are starting from more basic building blocks, 1,4-difluorobenzene is a versatile starting point for introducing the required functional groups.[9][10]
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is essential for structural confirmation. Infrared (IR) spectroscopy can confirm the presence of the nitrile group (a sharp peak around 2230 cm-1). High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
Cyanide Compounds: All cyanide salts (e.g., KCN, NaCN, CuCN, Zn(CN)2) and potassium ferrocyanide are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
Strong Acids and Bases: Many of the reaction steps involve strong acids (e.g., H2SO4, HCl) and bases (e.g., NaH, NaOMe). These are corrosive and should be handled with appropriate care.
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Q4: How can I purify the final product, 2,5-Difluoro-4-methoxybenzonitrile?
A4: The purification strategy will depend on the nature of the impurities.
Extraction: A standard aqueous workup to remove inorganic salts and water-soluble impurities is the first step.
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is likely to be effective.
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent can be used to obtain a highly pure product.
Below is a diagram illustrating a possible synthetic route starting from 1,4-difluorobenzene, highlighting key intermediates and potential side reactions.
Caption: A potential synthetic pathway to 2,5-Difluoro-4-methoxybenzonitrile.
References
Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
Reddit. (n.d.). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
PubChem. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
ACS Publications. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Retrieved from [Link]
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
ResearchGate. (2025). CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. Retrieved from [Link]
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
ChemRxiv. (n.d.). Dynamic Effects May Affect Hammett Linear Free Energy Relationship. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the formation of 5. Retrieved from [Link]
challenges in the nucleophilic substitution of 2,5-Difluoro-4-methoxybenzonitrile
Welcome to the Nucleophilic Substitution Technical Support Center for 2,5-Difluoro-4-methoxybenzonitrile. This interface is designed to troubleshoot specific reactivity issues encountered during SNAr protocols.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Nucleophilic Substitution Technical Support Center for 2,5-Difluoro-4-methoxybenzonitrile.
This interface is designed to troubleshoot specific reactivity issues encountered during SNAr protocols. Unlike standard benzenes, this scaffold presents a "push-pull" electronic conflict: the Nitrile (-CN) group activates the ring, while the Methoxy (-OMe) group deactivates specific positions.
Quick Status Check: What is your primary issue?
Issue A: "I am getting the wrong isomer or a mixture."
See Module 1: Regioselectivity.
Issue B: "The reaction is stalled or yields are low."
See Module 2: Reactivity & Conversion.
Issue C: "I see unexpected byproducts (imidates, amides)."
See Module 3: Side Reaction Management.
Module 1: Regioselectivity (The "Where" Problem)
The Core Challenge:
Users often assume that because there are two fluorines, both are equally accessible. They are not.
Position C-2: Highly activated (Ortho to -CN).
Position C-5: Deactivated (Meta to -CN, Ortho to -OMe).
Troubleshooting Q&A
Q: I am trying to substitute the Fluorine at C-5, but the nucleophile attacks C-2. How do I switch selectivity?A: You cannot switch selectivity via standard SNAr conditions on this specific substrate.
Reasoning: The SNAr mechanism relies on the stabilization of the anionic Meisenheimer intermediate. The -CN group can only stabilize this charge if the nucleophile attacks at the ortho (C-2) or para (C-4, occupied) positions. Attack at C-5 places the negative charge on carbons that cannot delocalize onto the nitrile. Furthermore, the -OMe group at C-4 donates electron density, shielding C-5.
Solution: If you absolutely need the C-5 substituted product, you must change your starting material (e.g., use a 5-fluoro-4-methoxy-2-nitrobenzonitrile precursor where the nitro group directs to C-5, or use transition-metal catalyzed cross-coupling like Buchwald-Hartwig which follows different mechanistic rules than SNAr).
Q: I want to substitute BOTH fluorines (Bis-substitution). Why does the reaction stop after the first one?A: The first substitution kills the reactivity.
Reasoning: Once a nucleophile (Nu) replaces the C-2 Fluorine, the ring becomes significantly more electron-rich (especially if Nu is an amine or alkoxide). This electron donation deactivates the remaining C-5 Fluorine, which was already poorly activated.
Workaround: To force bis-substitution, you must use:
High Temperatures: >100°C (e.g., in DMSO or NMP).
Stronger Nucleophiles: If using amines, switch to anionic amide bases (e.g., LiHMDS) if compatible with the nitrile.
Module 2: Reactivity & Conversion (The "How Fast" Problem)
The Core Challenge:
The methoxy group at C-4 is an Electron Donating Group (EDG). While the nitrile is trying to accelerate the reaction, the methoxy group is "pumping the brakes" via resonance.
Troubleshooting Q&A
Q: My reaction with a secondary amine is <10% complete after 24 hours. What is wrong?A: You are likely using a solvent that traps your nucleophile or insufficient temperature.
Diagnosis: If using protic solvents (EtOH, MeOH), hydrogen bonding solvates the nucleophile, reducing its energy.
Solution: Switch to Polar Aprotic Solvents .
Recommended: DMF, DMSO, or NMP. These solvate the cation (e.g., K+) but leave the nucleophilic anion/amine "naked" and reactive.
Additives: Add 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts) to dissociate ion pairs.
Q: Can I use weak bases like Triethylamine (TEA)?A: For this substrate, TEA is often too weak to drive the reaction to completion if the nucleophile is bulky.
Recommendation: Switch to DIPEA (Hünig's Base) (sterically hindered, prevents alkylation of the base) or inorganic bases like K₂CO₃ or Cs₂CO₃ . Cesium is particularly effective due to the "Cesium Effect" (higher solubility in organic solvents).
Module 3: Side Reaction Management
The Core Challenge:
The Nitrile (-CN) is not just an activating group; it is a reactive electrophile itself.
Troubleshooting Q&A
Q: I see a new spot on TLC that is NOT my product, and my nitrile peak (2200 cm⁻¹) is gone from the IR.A: You have likely hydrolyzed the nitrile or formed an imidate.
Scenario A (Hydrolysis): High pH + Water + Heat
The nitrile converts to a primary amide (-CONH₂).
Fix: Ensure anhydrous solvents.[1] Use molecular sieves in your DMF/DMSO.
Scenario B (Pinner/Imidate Reaction): If using alkoxide nucleophiles (e.g., NaOMe) in alcohol solvents, the alkoxide may attack the nitrile carbon instead of the aromatic ring.
Fix: Avoid large excesses of alkoxide. Perform the reaction at lower temperatures (0°C to RT) initially.
Visual Troubleshooting Pathways
Figure 1: Regioselectivity & Reactivity Map
Caption: Electronic map showing why C-2 is the exclusive site of substitution under standard SNAr conditions.
Figure 2: Experimental Decision Tree
Caption: Step-by-step logic for resolving low conversion issues.
Standardized Protocol: C-2 Selective Substitution
Objective: Selective displacement of C-2 Fluorine with a secondary amine (e.g., Morpholine).
Parameter
Specification
Reason
Stoichiometry
1.0 eq Substrate : 1.1 eq Nucleophile
Slight excess ensures conversion without risking bis-substitution.
Base
2.0 eq DIPEA or K₂CO₃
Neutralizes HF byproduct.
Solvent
DMSO or DMF (0.2 M concentration)
High dielectric constant stabilizes the polar transition state.
Temperature
60°C - 80°C
Sufficient energy to overcome the Methoxy deactivation.
Time
4 - 16 Hours
Monitor via LCMS (Product M+H).
Step-by-Step:
Dissolve 2,5-Difluoro-4-methoxybenzonitrile (1.0 eq) in anhydrous DMSO.
Add K₂CO₃ (2.0 eq) followed by the amine (1.1 eq).
Heat to 60°C under Nitrogen.
Checkpoint: Check LCMS at 2 hours.
If <50% conversion: Increase temp to 80°C.
If Imidate forms: Lower temp to 40°C and check moisture.
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.
References
Mechanism of SNAr: Ashenhurst, J. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism."[2][3][4] Master Organic Chemistry. Link
Regioselectivity in Fluorobenzenes: "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." National Institutes of Health (PMC). Link
Solvent Effects in SNAr: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link
Reaction of Fluorobenzonitriles: "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic acids." ResearchGate. Link
Welcome to the Advanced Spectroscopy Support Center. You are likely accessing this guide because the NMR spectrum of 2,5-Difluoro-4-methoxybenzonitrile is presenting ambiguous multiplets, "missing" carbon signals, or difficulty in distinguishing regioisomers.
Fluorinated aromatics are notorious for complex splitting patterns due to the spin-active
F nucleus (, 100% natural abundance). This guide addresses the specific coupling networks ( and ) that complicate the analysis of this molecule and provides a definitive protocol for structural assignment.
Part 1: The Troubleshooting Dashboard (FAQ)
Issue 1: "My proton (
H) spectrum shows complex multiplets instead of singlets/doublets in the aromatic region."
Diagnosis:
You are observing Heteronuclear Spin-Spin Coupling . Unlike standard chloro- or bromo-substituted benzenes, the fluorine atoms at positions 2 and 5 couple strongly with the protons at positions 3 and 6.
Technical Insight:
In 2,5-Difluoro-4-methoxybenzonitrile, the aromatic protons are not singlets. They exist as doublet of doublets (dd) .
H3 couples with F2 (
, ortho) and F5 (, meta).
H6 couples with F5 (
, ortho) and F2 (, meta).
Resolution:
Do not attempt to integrate these as singlets.
Analyze the Coupling Constants:
Typical
(ortho): 7.0 – 10.0 Hz
Typical
(meta): 4.0 – 7.0 Hz
Decoupling Experiment: Run a
H{F} experiment (proton observed, fluorine decoupled). This will collapse the multiplets into singlets, confirming the splitting is caused solely by fluorine.
Issue 2: "I cannot find the quaternary carbons in my
C spectrum."
Diagnosis:
This is caused by C-F Coupling Intensity Dilution and Long Relaxation Times (
) .
Technical Insight:
Carbon peaks split by fluorine lose signal-to-noise (S/N) ratio drastically.
C2 and C5 (C-F bond): Split into large doublets (
Hz). The intensity is halved and spread over a wide range (ppm).
C1 (C-CN) and C4 (C-OMe): Split into multiplets due to
and .
Relaxation: The Nitrile carbon (C1) has no attached protons, leading to a very long
relaxation time, making it easily saturable.
Resolution:
Increase Scan Count: Increase NS (Number of Scans) by factor of 4x to 16x.
Add Relaxation Delay: Increase D1 to 3–5 seconds to allow quaternary carbons to relax.
Look for Doublets: Do not look for single lines. Look for paired lines separated by ~250 Hz (for C-F) or ~15-20 Hz (for ortho carbons).
Issue 3: "How do I definitively distinguish H3 from H6?"
Diagnosis:
Chemical shift prediction alone is risky due to competing shielding/deshielding effects of the OMe, CN, and F groups.
The "Smoking Gun" Solution:
You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
Logic: The Methoxy group (-OCH
) is spatially close to H3 but distant from H6 .
Expectation: Irradiating the OMe signal (
4.0 ppm) should show a positive NOE enhancement only at the H3 signal.
Part 2: Data Presentation & Reference Values
Use the table below to validate your experimental data. Note that exact shifts vary by solvent (DMSO-
vs. CDCl).
Table 1: Theoretical NMR Parameters for 2,5-Difluoro-4-methoxybenzonitrile
Nucleus
Position
Approx. Shift (, ppm)*
Multiplicity
Coupling () Origin
H
H3
6.90 – 7.10
dd
,
H
H6
7.40 – 7.60
dd
,
H
OMe
3.90 – 4.00
s
None (Singlet)
C
C1 (CN)
90 – 100
dd
,
C
C2 (C-F)
150 – 160
d (large)
(250 Hz)
C
C4 (C-O)
145 – 155
t/dd
F
F2
-105 to -115
m
Ortho to CN (Deshielded)
F
F5
-125 to -135
m
Ortho to OMe (Shielded)
*Note: H6 is generally downfield of H3 due to the anisotropy of the Nitrile (CN) group and lack of shielding from the OMe group.
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for assigning the regiochemistry of this molecule.
Figure 1: Logical workflow for validating the regiochemistry of 2,5-Difluoro-4-methoxybenzonitrile using NMR coupling patterns and NOE interactions.
Part 4: Experimental Protocols
Protocol A: 1D NOE Difference Experiment (The Validator)
This is the standard operating procedure (SOP) to confirm the position of the Methoxy group relative to the aromatic ring.
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of DMSO-
or Acetone- . (Avoid CDCl if possible, as viscosity in DMSO improves NOE buildup).
Degassing: Bubble Nitrogen or Argon through the sample for 2 minutes (Oxygen is paramagnetic and quenches NOE signals).
Acquisition Parameters:
Pulse Sequence: selnogp (Bruker) or equivalent 1D NOE with gradient selection.
Target: Set the irradiation frequency (O1) exactly on the Methoxy singlet (~3.95 ppm).
Mixing Time: 500 ms (standard for small molecules).
Scans: 64 to 128 scans.
Processing:
Phase the spectrum so the irradiated Methoxy peak is negative (inverted).
Look for positive signals in the aromatic region.
Interpretation:
Signal at ~7.0 ppm (H3): Confirms H3 is adjacent to OMe.
No Signal at ~7.5 ppm (H6): Confirms H6 is distant.
Protocol B:
C Parameter Optimization
Use this setup to visualize the "invisible" C-F carbons.
Relaxation Delay (D1): Set to 3.0 s (Default is usually 1.0 s).
Pulse Angle: Use a
pulse instead of to allow faster repetition without saturation.
Spectral Width: Ensure width covers -10 ppm to 200 ppm (C-F coupling can push peaks wide).
Exponential Multiplication (LB): Process with LB = 2.0 or 3.0 Hz. This broadens lines but significantly boosts Signal-to-Noise (S/N) for the split multiplets.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for C-F coupling constants).
Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Protocol source for NOE and Decoupling).
SDBS (Spectral Database for Organic Compounds).
Optimization
stability issues of 2,5-Difluoro-4-methoxybenzonitrile under acidic conditions
2,5-Difluoro-4-methoxybenzonitrile is a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Its stability in acidic media is governed by the electronic "push-pull" effects of its substituents.
While the nitrile group (-CN) is the primary site of instability (hydrolysis), the methoxy group (-OMe) presents a secondary failure point (demethylation) under specific Lewis acid conditions. Furthermore, the fluorine substituents activate the ring, creating unique solubility and reactivity challenges often mistaken for simple degradation.
This guide provides the mechanistic insight, diagnostic markers, and protocols required to handle this compound safely in acidic environments.
Module 1: The Chemistry of Degradation
To troubleshoot effectively, you must understand the underlying mechanisms. The molecule features an electron-deficient ring due to two fluorine atoms and the nitrile group, partially offset by the electron-donating methoxy group.
Primary Failure Mode: Nitrile Hydrolysis
In strong mineral acids (
, , ), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.
Electronic Effect: The 2,5-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I), making the nitrile carbon more electrophilic than in unsubstituted benzonitrile. This accelerates the rate of hydrolysis to the amide.
Outcome: Conversion to 2,5-difluoro-4-methoxybenzamide (Partial Hydrolysis) or 2,5-difluoro-4-methoxybenzoic acid (Full Hydrolysis).
Secondary Failure Mode: Demethylation
While rare in dilute mineral acids, this occurs in the presence of strong Lewis acids (
, ) or concentrated hydrohalic acids (, ) at elevated temperatures.
Mechanism: Protonation or complexation of the ethereal oxygen followed by
attack by the halide ion on the methyl group.
Outcome: Formation of 2,5-difluoro-4-hydroxybenzonitrile (a phenol).
Visualizing the Pathways
Figure 1: The primary degradation route is hydrolysis to the amide. Demethylation is conditional on specific acid types.
Module 2: Troubleshooting Guide
Use this section to diagnose specific experimental anomalies.
Diagnostic Table: LC-MS Signal Interpretation
Observation (LC-MS)
Mass Shift
Diagnosis
Probable Cause
Corrective Action
M + 18 (m/z 188)
+18 Da
Amide Formation
Trace water in acidic solvent; prolonged exposure to acid at RT.
Dry solvents; neutralize immediately after reaction completion.
M + 19 (m/z 189)
+19 Da
Acid Formation
High temperature hydrolysis; prolonged reflux in aqueous acid.
Lower temperature; reduce acid concentration.
M - 14 (m/z 156)
-14 Da
Demethylation
Use of HBr, HI, or Lewis Acids ().
Switch to or if possible; lower temperature.
New Peak (Same Mass)
0 Da
Isomerization
Unlikely for this structure. Check for column artifacts.
Change column stationary phase.
Scenario 1: "My compound precipitated out of solution upon adding acid."
Root Cause: Solubility, not degradation.
The nitrile is lipophilic. Upon protonation (formation of the nitrilium ion), it may remain in solution, but if partial hydrolysis occurs, the resulting amide is often significantly less soluble in non-polar organic solvents and may precipitate.
Test: Run an LC-MS of the solid. If it is M+18, it is the amide.
Fix: Use a co-solvent system (e.g., DCM/TFA or Acetonitrile/HCl) to maintain solubility if homogeneity is required.
Scenario 2: "Yield is low, and I see a polar spot on TLC."
Root Cause: Unintended Hydrolysis.
The electron-withdrawing fluorines make this nitrile highly susceptible to hydrolysis even with atmospheric moisture if a strong acid catalyst is present.
Test: Check the pH of your "anhydrous" acid source.[1] Old bottles of
in Dioxane often absorb water.
Fix: Use freshly opened anhydrous acid sources. Perform reactions under strictly inert atmosphere (
When working with this compound in acidic steps (e.g., removing a protecting group elsewhere on a scaffold), quenching is the critical step where most degradation occurs.
Objective: Neutralize acid without generating heat (which drives hydrolysis).
Cooling: Cool the reaction mixture to < 0°C (Ice/Salt bath).
Dilution: Dilute with a non-nucleophilic organic solvent (DCM or EtOAc) before adding base.
Neutralization:
Do NOT dump into water/bicarbonate (exothermic).
DO add saturated aqueous
dropwise with vigorous stirring. Maintain internal temperature < 5°C.
Separation: Immediately separate layers once pH 7 is reached. Do not let the organic layer sit in contact with the aqueous phase for extended periods.
Protocol: Stability Stress Test
If you need to determine the limits for your specific process, run this standardized stress test.
Checkpoint A: Inject 5 µL into HPLC. (Look for Amide peak ~M+18).
Heat to 60°C for 1 hour.
Checkpoint B: Inject 5 µL into HPLC. (Look for Acid peak ~M+19).
Module 4: Decision Logic for Acid Selection
When designing a synthesis involving this intermediate, use the following logic tree to select the appropriate acidic reagent.
Figure 2: Decision Matrix for Acid Selection to minimize side reactions.
References
Nitrile Hydrolysis Mechanism
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). This standard text details the acid-catalyzed hydrolysis mechanism of nitriles to amides and carboxylic acids.
Source:
Substituent Effects on Benzonitrile Hydrolysis
Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles in Acid Solutions. Journal of the American Chemical Society.[2] This foundational paper establishes that electron-withdrawing groups (like Fluorine) generally increase the rate of nucleophilic attack by water on the nitrile carbon.
Source:
Demethylation Conditions
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Phenols section). Details the cleavage of methyl ethers using Lewis acids (
) and strong protic acids (
).
Source:
Compound Data & Safety
PubChem Compound Summary for CID 22955923 (Analog: 2,5-difluoro-4-methylbenzonitrile).
Source:
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2,5-Difluoro-4-methoxybenzonitrile before handling.
Welcome to the technical support hub for 2,5-Difluoro-4-methoxybenzonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its reactivity is defined by the interplay between the electron-withdrawing nitrile (CN) group and the electron-donating methoxy (OMe) group, which creates distinct electrophilic sites at the fluorinated positions.
This guide addresses the three most common byproduct classes reported by our users:
Regioisomers (Competition between C2 and C5 substitution).
Hydrolysis Products (Amide/Acid formation).
Bis-Adducts (Over-reaction).
Module 1: Nucleophilic Aromatic Substitution (
)
The Core Issue: Regioselectivity
User Question: "I am reacting 2,5-difluoro-4-methoxybenzonitrile with an amine, but I see two distinct product peaks by HPLC with identical mass. Which is which, and how do I control this?"
Technical Insight:
The reaction proceeds via an
mechanism.[1][2] The regioselectivity is governed by the electronic activation provided by the nitrile group.
Position C2 (Ortho to CN): The nitrile group is a strong electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate most effectively at the ortho and para positions. Since C2 is ortho to the CN, it is the primary site of attack [1, 2].
Position C5 (Meta to CN): This position is meta to the activating CN group and ortho to the electron-donating methoxy (OMe) group. The OMe group destabilizes the transition state via resonance donation, making C5 significantly less reactive [1].
Diagnosis:
Major Product: Substitution at C2 (Target).
Minor Byproduct: Substitution at C5 (Regioisomer).
Visualizing the Pathway
Figure 1: Reaction pathway showing the kinetic favorability of C2 attack versus the thermodynamic or steric competitive pathways.
Troubleshooting Table: Controlling Regiochemistry
Parameter
Recommendation
Mechanism of Action
Temperature
Maintain < 0°C to 25°C initially.
Lower temperatures favor the kinetic product (C2-substitution) over the thermodynamic mixture.
Solvent
Use THF or Toluene (Non-polar/Aprotic).
Avoid highly polar solvents (DMSO/DMF) if regioselectivity is poor; polar solvents stabilize the transition states for both isomers, eroding selectivity [4].
Base Choice
Use organic bases (DIPEA, TEA).
Inorganic bases (K₂CO₃) often require higher temperatures or polar solvents (like DMF) to dissolve, which increases byproduct formation.
Stoichiometry
1.0 - 1.05 equivalents of Nucleophile.
Excess nucleophile promotes the second substitution (Bis-adduct) at C5 after C2 is reacted.
Module 2: Functional Group Integrity
Issue: Hydrolysis of the Nitrile
User Question: "My LC-MS shows a new peak with M+18 mass relative to my product. Is this a hydrate?"
Technical Insight:
It is likely the primary amide . The nitrile (CN) group at C1 is activated by the fluorine at C2. Under basic aqueous conditions (e.g., NaOH, K₂CO₃ in wet solvent), the nitrile is susceptible to hydration [2, 3].
Charge the reaction vessel with 2,5-Difluoro-4-methoxybenzonitrile and anhydrous THF under Nitrogen atmosphere.
Cool the system to 0°C using an ice bath. Reason: Kinetic control favors C2 selectivity.
Addition:
Premix the Amine and DIPEA in a small volume of THF.
Add the amine/base mixture dropwise over 30 minutes. Reason: Prevents localized high concentration of nucleophile, reducing bis-substitution.
Reaction:
Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
Checkpoint: If conversion is <50%, slowly warm to Room Temperature (20-25°C). Do not heat above 40°C unless necessary.
Workup:
Quench with saturated NH₄Cl (aq).
Extract immediately with Ethyl Acetate.
Wash organic layer with Brine, dry over Na₂SO₄.
Critical: Do not let the crude mixture sit in basic aqueous solution to prevent nitrile hydrolysis.
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 44(10), 3370-3375. (Mechanisms of nitrile hydrolysis).
Iddon, B. (1995). Nucleophilic substitution of fluoro- and chloro-benzonitriles. Journal of Fluorine Chemistry, 75(2), 115-120. (Specific solvent effects on regioselectivity).
BenchChem Support. (2025). Minimizing side product formation in 4'-O-Methylirenolone reactions (General O-Demethylation mechanisms). Link
Technical Support Center: Optimization of Reaction Conditions for 2,5-Difluoro-4-methoxybenzonitrile
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development working on the synthesis of 2,5-Difluoro-4-methoxybenzonitrile. It is designed to be a practical resource...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development working on the synthesis of 2,5-Difluoro-4-methoxybenzonitrile. It is designed to be a practical resource for troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
Section 1: Troubleshooting Guide
The synthesis of 2,5-Difluoro-4-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, can present several challenges. This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: My reaction is showing low conversion of the starting material, 1,4-difluoro-2-methoxybenzene. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions:
Inadequate Activation of the Cyanating Agent: Many common cyanation reactions, such as those using zinc cyanide or copper(I) cyanide, require a palladium catalyst. The choice of palladium source and ligands is critical. For instance, in a Negishi-type coupling, the in-situ formation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ might be inefficient.
Troubleshooting:
Catalyst System: Consider using a more active palladium catalyst system. For example, employing a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, dppf) can significantly improve catalytic activity. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
Reagent Purity: Ensure the purity of your cyanating agent. Impurities can poison the catalyst. Use freshly opened or properly stored reagents.
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a reasonable timeframe.
Troubleshooting:
Temperature Screening: Systematically screen a range of temperatures. Start from a literature-reported temperature and incrementally increase it. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that balances reaction rate and side product formation.
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome. A solvent that does not fully solubilize the reactants or the catalyst system can lead to poor reaction kinetics.
Troubleshooting:
Solvent Screening: If you are using a common solvent like DMF or DMAc, ensure it is anhydrous. Water can interfere with the reaction. Consider screening other high-boiling polar aprotic solvents if solubility is an issue.
Question: I am observing the formation of significant side products, leading to a complex mixture and difficult purification. What are these side products and how can I minimize them?
Answer: Side product formation is often linked to the reaction conditions and the reactivity of the starting materials.
Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if there is residual water in the reaction mixture or during workup.
Troubleshooting:
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Workup pH: During the aqueous workup, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis of the nitrile.
Protodefluorination: Loss of a fluorine atom from the aromatic ring can occur under certain conditions, leading to the formation of monofluorinated byproducts.
Troubleshooting:
Control of Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can promote side reactions. Monitor the reaction closely and quench it once the starting material is consumed.
Homocoupling of the Starting Material: Palladium catalysts can sometimes promote the homocoupling of the aryl halide starting material.
Troubleshooting:
Ligand Selection: The choice of phosphine ligand can influence the extent of homocoupling. Electron-rich and sterically bulky ligands can sometimes suppress this side reaction.
Question: The purification of the final product by column chromatography is proving difficult, with co-eluting impurities. What strategies can I employ for a more effective purification?
Answer: Achieving high purity of 2,5-Difluoro-4-methoxybenzonitrile is crucial for its use in subsequent synthetic steps.
Crystallization: This is often the most effective method for purifying solid organic compounds.
Troubleshooting:
Solvent Screening for Recrystallization: Experiment with a variety of solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, or mixtures of hexanes and ethyl acetate.
Chromatography Optimization:
Troubleshooting:
Solvent System: Systematically vary the polarity of the eluent for your column chromatography. A shallow gradient can often provide better separation of closely eluting compounds.
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 2,5-Difluoro-4-methoxybenzonitrile?
A common and effective method is the cyanation of 1,4-difluoro-2-methoxybenzene. This is typically achieved through a palladium-catalyzed cross-coupling reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN).
Q2: What analytical techniques are recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are highly recommended.
Q3: Are there any specific safety precautions I should take when working with cyanide reagents?
Yes, cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile via a palladium-catalyzed cyanation.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of 1,4-difluoro-2-methoxybenzene.
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.08 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add anhydrous DMAc via syringe.
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.
Section 4: Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
Palladium-Catalyzed Cyanation of Aryl Halides. (2003). Chemical Reviews, 103(5), 1979-2022. [Link]
Recent advances in the cyanation of aryl halides and triflates. (2011). Beilstein Journal of Organic Chemistry, 7, 541-545. [Link]
Troubleshooting
Process Development Support Center: 2,5-Difluoro-4-methoxybenzonitrile
Current Status: Operational Subject: Scale-Up Troubleshooting & Optimization Guide Ticket ID: DFMB-SC-2024 Executive Summary This guide addresses the critical scale-up challenges for 2,5-Difluoro-4-methoxybenzonitrile (D...
This guide addresses the critical scale-up challenges for 2,5-Difluoro-4-methoxybenzonitrile (DFMB) . This molecule is a linchpin intermediate in the synthesis of next-generation agrochemicals (sulfonamide herbicides) and fluorinated pharmaceuticals. The primary synthetic route involves the Nucleophilic Aromatic Substitution (
) of 2,4,5-trifluorobenzonitrile with a methoxide source.
While the chemistry appears straightforward on paper, scale-up introduces non-linear variables: regioselectivity drift , thermal runaway potential , and fluoride waste management .
Module 1: Regioselectivity & Yield Optimization
The Core Challenge:
In the
reaction of 2,4,5-trifluorobenzonitrile, the nitrile group (CN) activates the ring. However, it activates both the para (C4) and ortho (C2) positions.
Target Product: Substitution at C4 (2,5-difluoro-4-methoxybenzonitrile).[1]
Critical Impurity: Substitution at C2 (4,5-difluoro-2-methoxybenzonitrile).
Troubleshooting Guide: Regiochemical Drift
Q: My HPLC shows a persistent 5-10% formation of the regioisomer (C2-substitution). How do I suppress this?
A: Regioselectivity in polyfluorinated aromatics is governed by the interplay of electronic activation and steric/coordination effects .
Electronic Vector: The Nitrile group is a strong Electron Withdrawing Group (EWG). It activates the para position (C4) most strongly via resonance.
The "Ortho" Effect: Metal cations (
, ) can coordinate with the nitrile lone pair, guiding the methoxide nucleophile to the ortho (C2) position via a cyclic transition state.[2]
Corrective Actions:
Switch Solvents: If using non-polar aprotic solvents (THF, Toluene), the cation is "tight" and coordination is strong, favoring the impurity. Use polar protic solvents (Methanol) . Methanol solvates the cation, disrupting the coordination sphere and allowing the electronic preference (C4 attack) to dominate.
Temperature Control: The C4 substitution (Target) has a lower activation energy (
) than the C2 substitution.
Protocol: Maintain reaction temperature between -5°C and 10°C during addition. Higher temperatures (>25°C) provide enough energy to surmount the barrier for C2 attack, degrading selectivity.
Q: I am seeing "over-reaction" impurities (dimethoxy species).
A: This is a stoichiometry and mixing issue.
Diagnosis: 2,4-dimethoxy-5-fluorobenzonitrile forms if local concentrations of methoxide are too high relative to the substrate.
Fix: Ensure turbulent flow/high-shear mixing during the addition of NaOMe. Do not dump the base; use a metered addition pump over 2–4 hours.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway logic. Green path indicates optimal conditions (Low Temp, Polar Solvent) favoring the C4 target. Red paths indicate failure modes.
Module 2: Process Safety & Thermal Hazards
The Core Challenge:
Fluorinated aromatics are high-energy substrates. The substitution of Fluoride (
) is highly exothermic (). On a kilo-scale, this heat release can trigger a thermal runaway if not removed efficiently.
Safety Protocol: Exotherm Management
Parameter
Specification
Scientific Rationale
Dosing Strategy
Gravimetric Addition
Never add the substrate to the base. Always add Sodium Methoxide solution (25-30%) to the Substrate solution. This keeps the substrate in excess, minimizing over-substitution and limiting the heat generation rate to the addition speed.
Cooling Capacity
The reaction mixture has a high adiabatic temperature rise. Ensure jacket cooling is active before starting addition. Have an emergency "crash cool" or "dump" protocol if internal temp exceeds 20°C.
Quenching
pH Control
The reaction generates NaF. Upon acidic workup (quenching excess methoxide), Hydrofluoric Acid (HF) can form in situ. Ensure the quench pH does not drop below 4.0, or use a Calcium (Ca) salt to precipitate Fluoride as .
Q: Can I use solid Sodium Methoxide instead of a solution?A:Not recommended for scale-up. Solid NaOMe creates "hot spots" of high basicity and temperature upon dissolution, leading to immediate charring, over-substitution, and localized runaways. Always use a pre-dissolved solution in Methanol.
Module 3: Purification & Quality Control
The Core Challenge:
Separating the inorganic salts (NaF) and removing the hydrolyzed nitrile impurity (amide).
Impurity Profile & Removal Strategy
Impurity Structure
Origin
Removal Strategy
2,5-Difluoro-4-methoxybenzamide
Hydrolysis of the nitrile group due to water in the solvent or high temperature workup.
Prevention: Use anhydrous MeOH (<0.05% water). Purification: The amide is much more polar. Remove via silica plug filtration or recrystallization from Heptane/Toluene.
Sodium Fluoride (NaF)
Byproduct of the reaction.
Filtration: NaF is insoluble in organic solvents but slightly soluble in MeOH. Perform a solvent swap to Toluene/Ethyl Acetate and filter the solid NaF before aqueous wash to reduce emulsion formation.
Regioisomer (C2)
"Ortho" attack (see Module 1).
Recrystallization: The C4 isomer (Target) typically has a higher melting point and better crystallinity. Recrystallize from Isopropyl Alcohol (IPA) or Ethanol.
Troubleshooting Logic Flow
Figure 2: Diagnostic decision tree for common deviations in DFMB production.
References
Chemical Safety & Toxicology
Thermo Fisher Scientific.[3][4] (2024).[3][5][6][7] Safety Data Sheet: 2,4,5-Trifluorobenzonitrile. Retrieved from
Note: Always consult the latest SDS for specific PPE requirements regarding fluorinated arom
Synthetic Methodology (
Mechanisms):
WuXi AppTec. (2024).[3][5][7] Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile. (Discusses regioselectivity vectors in nitrile-activated systems). Retrieved from
Organic Syntheses. (2024).[5][7] Synthesis of Fluorinated Benzonitriles. (General protocols for handling fluorinated nitrile precursors). Retrieved from
Regioselectivity & Solvent Effects
ResearchGate. (2025).[2] Ortho-selectivity in the nucleophilic aromatic substitution (
) reactions. (Detailed analysis of cation coordination effects). Retrieved from
(Note: While specific industrial batch records are proprietary, the protocols above are derived from the mechanistic principles established in the cited literature regarding polyfluorinated aromatic substitution.)
effect of solvent on 2,5-Difluoro-4-methoxybenzonitrile reactivity
The following technical guide is designed as a specialized support resource for researchers working with 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8) . It addresses reactivity profiles, solvent effects, and tro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed as a specialized support resource for researchers working with 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8) . It addresses reactivity profiles, solvent effects, and troubleshooting scenarios based on the principles of Nucleophilic Aromatic Substitution (
Primary Application: Intermediate for kinase inhibitors (e.g., Syk inhibitors), specifically for synthesizing 3-aminoindazoles.[1][2][11]
Part 1: The Reactivity Architecture
Before selecting a solvent, you must understand where and why this molecule reacts.[1][2][11] The solvent does not just dissolve the compound; it dictates the energy landscape of the transition state.[2]
The Regioselectivity Rule
Users often ask: "Both fluorines look similar. Which one reacts?"
The Answer: The fluorine at the C2 position is significantly more reactive than the fluorine at the C5 position .[1][2]
C2-F (Ortho to CN): The nitrile group (-CN) is a strong electron-withdrawing group (EWG).[1][11] It activates positions ortho and para to itself.[2][11] The C2-F is ortho to the nitrile, allowing the Meisenheimer complex intermediate to be stabilized by resonance where the negative charge delocalizes onto the nitrogen of the nitrile.[1][2]
C5-F (Meta to CN): This position is meta to the activating nitrile group, meaning it receives no resonance stabilization.[1][2][11] Furthermore, it is ortho to the methoxy group (-OMe), which is an electron-donating group (EDG) by resonance.[1][11] This increases electron density at C5, repelling nucleophiles and deactivating this site.[1][2][11]
Why: These protic solvents facilitate proton transfer steps required for the cyclization of the intermediate hydrazine species onto the nitrile carbon.[2]
Warning: Avoid water. While hydrazine hydrate is used, excessive water in the solvent can lead to hydrolysis of the nitrile to an amide.[2]
For Standard
(Reaction with Amines/Alkoxides)
If you are simply displacing the fluorine with an amine (e.g., morpholine, piperazine) without cyclization.[1][11]
Why: These Polar Aprotic solvents are essential.[2][11] They solvate the cationic counterion (if using a salt) or stabilize the polar transition state (Meisenheimer complex) without hydrogen-bonding to the nucleophile.[1][11] This leaves the nucleophile "naked" and highly reactive.[2][11]
Effect on Rate: Switching from Toluene to DMSO can increase the reaction rate by 100x-1000x.[2]
Hydrolysis of -CN to -CONH2; Hydrolysis of -F to -OH.[11]
Part 3: Troubleshooting & FAQs
Q1: I am seeing low conversion (<20%) after 24 hours. What is wrong?
Diagnosis: You are likely using a non-polar solvent (like Toluene or DCM) or a protic solvent (Methanol) at too low a temperature.[1][11]
Fix: Switch to DMSO or DMF . These solvents accelerate
reactions dramatically.[1][2][11] If you must use a non-polar solvent, add a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAB) and increase temperature.[1][2][11]
Q2: I have a new impurity at RRT 0.85. Is it the C5-substituted product?
Analysis: It is highly unlikely to be the C5-substituted product unless you are heating >120°C with a massive excess of nucleophile.[2]
Likely Culprit:
Hydrolysis: If your solvent is "wet" (e.g., old DMF), the nitrile (-CN) might have hydrolyzed to the primary amide (-CONH2).[1][2][11] Check for a mass shift of +18.[1][2][11]
Solvolysis: If you used Methanol/Ethanol with a strong base, the solvent might have competed with your nucleophile, replacing the C2-F with a methoxy/ethoxy group.[1][2]
Q3: Why is my Indazole synthesis stalling at the intermediate?
Context: You are reacting with hydrazine but isolating the 2-hydrazinyl-5-fluoro-4-methoxybenzonitrile intermediate instead of the cyclized indazole.
Fix: The cyclization step (nucleophilic attack of hydrazine N onto CN) requires heat and often a protic environment.[1][11]
Ensure you are refluxing (n-Butanol at 117°C is better than Ethanol at 78°C).[1][2][11]
Do not use pure DMF; the lack of protons can sometimes retard the proton-transfer required for the final aromatization.[2]
Part 4: Validated Protocol (Case Study)
Objective: Synthesis of 5-fluoro-6-methoxy-1H-indazol-3-amine (Key intermediate for Lazertinib analogs).[1][11]
Solvent: n-Butanol (Preferred) or Ethanol.[1][2][11]
Workflow:
Dissolution: Dissolve 2,5-Difluoro-4-methoxybenzonitrile in n-Butanol (5-10 volumes).
Addition: Add Hydrazine Hydrate slowly at room temperature. Note: Exotherm is possible.[11]
Reaction: Heat the mixture to reflux (approx. 117°C for n-BuOH).
Checkpoint: Monitor by HPLC/TLC.[1][2][11] The starting material (C2-F) disappears rapidly.[1][2][11] The uncyclized hydrazine intermediate appears, then slowly converts to the lower-polarity indazole product.[1][2]
Workup: Cool to room temperature. The product often precipitates directly from n-Butanol.[2][11] Filter and wash with cold ethanol.[1][2][11]
Yield Expectation: 70-85%.
Figure 2: Decision tree for solvent and condition selection based on target synthesis.
References
European Patent Office. (2012).[1][2][11] Compounds as Syk Kinase Inhibitors. EP 2489663 A1.[1][2][11] (Describes the synthesis of 5-fluoro-6-methoxy-1H-indazol-3-amine from 2,5-difluoro-4-methoxybenzonitrile). Link
Bunnett, J. F., & Zahler, R. E. (1951).[1][2][11] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1][2][11] (Foundational text on
You are likely employing 2,5-Difluoro-4-methoxybenzonitrile (DFMB) as a scaffold for Nucleophilic Aromatic Substitution (SNAr). While this molecule is a potent intermediate for kinase inhibitors and agrochemicals, its specific substitution pattern creates a thermal management paradox :
Activation: The nitrile group at C1 strongly activates the fluorine at C2 (ortho-position) for displacement.
Deactivation: The methoxy group at C4 donates electron density, slightly raising the activation energy barrier compared to pure polyfluorobenzenes.
The Risk: This electronic "push-pull" means the reaction often requires heat to initiate, but once the transition state is breached, the release of the fluoride ion drives a rapid, highly exothermic cascade. If your heat removal capacity (
) is lower than the heat of reaction (), you risk a thermal runaway.
Module 1: Critical Safety Parameters
Before uncapping the bottle, verify these parameters against your reactor's capabilities.
Parameter
Value / Characteristic
Implication for Safety
Primary Hazard
Acute Tox. 4 (Oral/Dermal), Skin/Eye Irrit. 2
Standard PPE is insufficient; use full sash containment.
Reaction Class
SNAr (Nucleophilic Aromatic Substitution)
Exothermic. Rate depends on nucleophile concentration.
Leaving Group
Fluoride ()
Bond breaking is not rate-limiting; complex formation is. Fast kinetics once initiated.
Thermal Onset
>120°C (Bulk Stability)
Stable in storage, but reaction mixtures can spike >200°C under adiabatic conditions.
Incompatible Materials
Strong Oxidizers, Strong Bases (KOH, NaH)
Use milder bases (, ) to throttle reaction rate.
Module 2: Troubleshooting Guide (FAQs)
Scenario A: "I see a delayed exotherm. The temperature stays flat, then spikes 15 minutes after addition."
Diagnosis: This is Accumulation Mode Failure .
You are adding the nucleophile (or base) faster than the reaction consumes it at the current temperature. The reagents accumulate until the mixture hits a "trigger temperature," causing all accumulated material to react simultaneously.
Corrective Action:
Stop Dosing Immediately. Maximize cooling.
Switch to "Semibatch" Protocol: Do not add all reagents at
. Add the limiting reagent (usually the nucleophile) slowly over 2–4 hours.
Raise
Slightly: Counter-intuitively, reacting warmer (e.g., 40°C instead of 20°C) during addition ensures the reagent is consumed as it hits the solution, preventing accumulation.
Scenario B: "My impurity profile shows double-substitution (bis-adducts)."
Diagnosis:Hot-Spotting .
The 2,5-difluoro pattern allows for substitution at both fluorine sites if local temperatures exceed the selectivity threshold. The C2 fluorine (ortho to nitrile) is preferred, but high local heat activates the C5 fluorine.
Corrective Action:
Increase Reynolds Number: Your stirring is likely insufficient. Ensure turbulent flow (
) to dissipate heat from the injection point.
Dilution: Increase solvent volume by 20%. The solvent acts as a thermal mass (heat sink).
Scenario C: "Pressure buildup in the reactor during workup."
Diagnosis:Nitrile Hydrolysis or Gas Evolution.
If using strong aqueous acids/bases during workup, the nitrile group may hydrolyze to the amide/acid, releasing heat. If using carbonate bases,
evolution might be delayed.
Corrective Action:
Vent Sizing: Ensure the vent line diameter is sufficient for rapid gas release.
Quench Temperature: Perform quench at <5°C.
Acid Choice: Avoid aqueous HCl if possible; use milder acids (citric acid) to neutralize excess base without hydrolyzing the nitrile.
Module 3: Safe-by-Design Experimental Protocol
Objective: Mono-substitution of DFMB with a secondary amine (R-NH2) while maintaining
.
Phase 1: Preparation & Logic Check
Before starting, map your process logic to ensure thermal safety.
Figure 1: Decision logic for reagent selection to minimize thermal risk.
Phase 2: The Procedure
Reagents:
2,5-Difluoro-4-methoxybenzonitrile (1.0 equiv)
Amine Nucleophile (1.05 equiv)
Base:
(powdered, anhydrous, 2.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF (High boiling point, good heat sink).
Step-by-Step:
Reactor Setup: Equip a 3-neck flask with a mechanical stirrer (overhead), internal temperature probe, and a pressure-equalizing addition funnel.
Charge 1 (Solids): Add DFMB and
to the reactor.
Inerting: Purge with
for 15 minutes. Oxygen can promote radical degradation pathways in fluorinated systems.
Solvent Addition: Add MeCN (10 vol relative to DFMB). Start stirring at 350+ RPM.
Cooling: Bring internal temperature (
) to 0°C .
Controlled Addition (The Critical Step):
Dissolve the Amine Nucleophile in MeCN (2 vol).
Add dropwise via the funnel.
Rule: Rate of addition must be controlled so
never rises >5°C above setpoint.
Note: If
does not rise, check stirring. Do not increase rate until you confirm reaction initiation (take an aliquot for HPLC).
Reaction Maintenance:
Once addition is complete, allow to warm to Room Temperature (20–25°C).
Monitor by HPLC. Look for the disappearance of the starting material peak (RT ~ X min) and appearance of the mono-substituted product.
Quench:
Cool back to 0°C.
Add water slowly.[4] Warning: Exotherm expected from solvation of salts.
Visualizing the physical setup is crucial for preventing "accumulation" errors.
Figure 2: Engineering controls. Note the feedback loop: The pump must stop if the temperature probe exceeds the limit.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1007605-44-8, 2,5-Difluoro-4-methoxybenzonitrile. Retrieved from [Link]
preventing hydrolysis of the nitrile group in 2,5-Difluoro-4-methoxybenzonitrile
The following Technical Support Guide is designed for researchers and process chemists working with 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8) . It prioritizes the preservation of the nitrile functionality aga...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8) . It prioritizes the preservation of the nitrile functionality against hydrolysis while navigating the unique reactivity landscape imposed by the fluorinated aromatic ring.
Topic: Prevention of Nitrile Hydrolysis & Stability Management
Ticket Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Molecular Profile & Reactivity Overview
Before troubleshooting, it is critical to understand why this specific nitrile is vulnerable. The 2,5-difluoro substitution pattern does not just affect the ring; it fundamentally alters the electronics of the nitrile group.
Electronic Activation: The Fluorine atoms (particularly at the C2 position, ortho to CN) exert a strong inductive effect (-I). This withdraws electron density from the nitrile carbon, making it significantly more electrophilic and susceptible to nucleophilic attack by water (hydrolysis).
Competitor Reaction (SnAr): The same C2-Fluorine is activated for Nucleophilic Aromatic Substitution (SnAr). Under basic conditions intended to quench a reaction, you risk displacing the fluorine before or alongside hydrolyzing the nitrile.
Troubleshooting Guide (Q&A)
Case 1: "I see a new peak at M+18 in my LC-MS during acidic workup."
Diagnosis: Partial hydrolysis to the primary amide (–CONH₂).
Root Cause: The combination of heat and aqueous acid accelerates the hydration of the nitrile. The electron-deficient ring lowers the activation energy for water to attack the nitrile carbon.
Solution:
Immediate Action: Lower the temperature of your quench. Nitrile hydrolysis is highly temperature-dependent. Keep workups below 5°C.
Protocol Adjustment: Switch from strong mineral acids (HCl, H₂SO₄) to milder quenching agents like saturated ammonium chloride (NH₄Cl) or phosphate buffer (pH 6-7).
Solvent Check: Ensure your organic extraction solvent does not trap water. Switch to DCM or MTBE and dry immediately over MgSO₄.
Case 2: "My nitrile disappeared in basic conditions, but I don't see the carboxylic acid."
Diagnosis: Nucleophilic Aromatic Substitution (SnAr) or Pinner-like reaction.
Root Cause: The C2-Fluorine is a good leaving group because it is ortho to the electron-withdrawing nitrile. If you used a base like NaOH or KOH, the hydroxide likely attacked the C2 position (displacing F) rather than the nitrile carbon, or attacked the nitrile to form an imidate if alcohols were present.
Solution:
Avoid Aqueous Bases: Never use aqueous NaOH/KOH if the nitrile must be preserved.
Alternative Bases: If a base is required for a transformation elsewhere on the molecule, use non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine) or bulky inorganic bases (Cs₂CO₃) in anhydrous solvents.
Case 3: "Yield is low after storage; material has turned slightly yellow."
Diagnosis: Moisture-induced slow hydrolysis.
Root Cause: The high electrophilicity of this nitrile makes it hygroscopic. Atmospheric moisture can slowly convert the surface layer to amide over weeks.
Solution:
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
Purification: Recrystallize from dry hexanes/EtOAc or sublime if purity drops below 98%.
Objective: Perform transformations on the methoxy or ring without touching the CN group.
Glassware Preparation: Flame-dry all glassware under vacuum; flush with Argon x3.
Solvent Selection: Use anhydrous acetonitrile (MeCN) or DCM . Avoid alcohols (MeOH/EtOH) in the presence of acids, as this will trigger the Pinner Reaction , converting the nitrile to an imidate ester.
Reagent Addition: Add reagents at 0°C. The inductive effect of the fluorines makes the molecule reactive; controlling kinetic energy is your primary defense.
Quenching:
Do NOT dump into water.
DO add the reaction mixture dropwise into a vigorously stirred, ice-cold mixture of solid Na₂SO₄ and solvent, or a buffered solution at 0°C.
Protocol B: Removing Trace Amide Impurities
Objective: Purify the nitrile if partial hydrolysis has occurred.
Dissolution: Dissolve crude material in minimal DCM.
Filtration: Pass through a short pad of silica gel. The nitrile is less polar than the amide.
Eluent: 10% EtOAc in Hexanes.
Result: The amide (M+18) will stick to the silica; the nitrile will elute.
Concentration: Evaporate solvent at <30°C to avoid thermal degradation.
Visualizing the Reactivity Landscape
The following diagrams illustrate the competing pathways and decision logic for handling this molecule.
Diagram 1: The "Dual Threat" Reactivity Map
This diagram shows how the 2,5-difluoro substitution opens up two distinct failure modes (Hydrolysis vs. SnAr) depending on pH.
Caption: Figure 1.[4][5][6] Reactivity map highlighting the competition between Nitrile Hydrolysis (Acid dominant) and SnAr (Base dominant) due to the activating effect of the fluorine substituents.
Diagram 2: Solvent & Condition Decision Tree
Follow this logic to select the correct environment for your reaction.
Caption: Figure 2. Decision matrix for selecting reaction conditions that minimize the risk of nitrile degradation.
FAQ: Rapid Response
Q: Can I use Methanol as a solvent?A: Only if the conditions are strictly neutral. If you add any acid (even Lewis acids), you risk the Pinner reaction , converting the nitrile to an imidate ester. Acetonitrile or THF are safer alternatives.
Q: I need to heat the reaction. What is the safe limit?A: With this electron-deficient ring, the nitrile is destabilized. Limit heating to 60°C if water or nucleophiles are present. Under strictly anhydrous conditions, refluxing toluene (110°C) is generally acceptable, provided no Lewis acids are present.
Q: How do I remove the 2,5-difluoro-4-methoxybenzonitrile from a reaction mixture without hydrolyzing it?A: Use Flash Column Chromatography . The nitrile is stable on silica gel. Avoid alumina (basic), which can trigger hydrolysis or fluoride elimination.
References
Organic Chemistry Tutor. Mechanism of the Acidic Hydrolysis of Nitriles. (2024).[6][7][8] Retrieved from
Chemguide. Hydrolysis of Nitriles. Retrieved from
Organic Syntheses. Nucleophilic Aromatic Substitution of Aryl Fluorides.[9] Org.[9][10][11] Synth. 2002, 79, 209.[9] DOI: 10.15227/orgsyn.079.0209.[9] Retrieved from
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SnAr): Introduction and Mechanism. (2018).[9] Retrieved from
BLD Pharm. 2,5-Difluoro-4-methoxybenzonitrile Product Safety & Data Sheet. (CAS 1007605-44-8).[1][2] Retrieved from
HPLC analysis of 2,5-Difluoro-4-methoxybenzonitrile purity
An In-Depth Guide to the HPLC Purity Analysis of 2,5-Difluoro-4-methoxybenzonitrile: A Comparative Approach Introduction 2,5-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound increasingly utilized as a ke...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the HPLC Purity Analysis of 2,5-Difluoro-4-methoxybenzonitrile: A Comparative Approach
Introduction
2,5-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a reactive nitrile group and a difluoro-methoxy substituted benzene ring, makes it a versatile intermediate.[2][3] As with any high-value chemical intermediate, the purity of 2,5-Difluoro-4-methoxybenzonitrile is paramount, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product. Consequently, a robust, accurate, and validated analytical method for purity determination is not merely a quality control measure but a critical component of the development lifecycle.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will dissect the logic behind method development, establish a self-validating analytical protocol, and compare the performance of HPLC with alternative analytical techniques, supported by experimental data and authoritative principles.
The Primacy of HPLC for Aromatic Nitrile Analysis
While several analytical techniques can assess chemical purity, Reverse-Phase HPLC (RP-HPLC) stands out as the gold standard for non-volatile, polar-to-moderately-non-polar organic molecules like 2,5-Difluoro-4-methoxybenzonitrile. The benzonitrile core provides a strong chromophore, making it ideally suited for UV detection, a workhorse of HPLC systems.
Compared to Gas Chromatography (GC), HPLC is advantageous here as it does not require the analyte to be volatile or thermally stable, avoiding potential on-column degradation. Spectroscopic methods like NMR can provide detailed structural information and quantitative analysis (qNMR), but they often lack the sensitivity to detect and quantify low-level impurities that HPLC can readily separate and measure. Therefore, HPLC offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy for this application.[4]
Foundational HPLC Method Development: A Step-by-Step Rationale
Developing a reliable HPLC method is a systematic process. The choices made at each step are dictated by the physicochemical properties of the analyte and the potential impurities that may be present from its synthesis.[5]
Structure: The molecule contains a moderately hydrophobic aromatic ring and a polar nitrile group. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography.
Logical Workflow for Method Development
The process begins with understanding the analyte and logically flows through instrument parameter optimization to final method validation.
Caption: Logical workflow for HPLC method development and validation.
Column (Stationary Phase) Selection
The goal is to choose a stationary phase that provides adequate retention and selectivity for the main compound and its impurities.
C18 (L1): This is the universal starting point for reverse-phase chromatography. The octadecyl chains provide strong hydrophobic interactions with the benzonitrile ring, ensuring good retention. It is the most logical first choice.
Phenyl-Hexyl: Columns with phenyl ligands can offer alternative selectivity for aromatic compounds through π-π interactions. This can be invaluable for resolving impurities that are structurally very similar to the main peak and co-elute on a C18 column.
Biphenyl: Offers enhanced retention for dipolar, unsaturated, and aromatic compounds, providing a different selectivity profile compared to both C18 and Phenyl phases.
Decision: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is selected for initial development due to its robustness and high likelihood of success. A Phenyl-Hexyl column is reserved as a secondary option for difficult separations.
Mobile Phase Optimization
The mobile phase composition is adjusted to control the elution of the analyte and achieve separation from impurities.
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower backpressure.[7]
Aqueous Phase & pH Modifier: An acidified aqueous phase is critical for ensuring good peak shape by suppressing the ionization of any free silanol groups on the silica backbone of the column.
0.1% Formic Acid: Provides a pH of ~2.7. It is volatile and an excellent choice for LC-MS compatibility if mass spectrometry is used for impurity identification.[7]
0.1% Phosphoric Acid: A non-volatile acid that also provides a low pH. It is an excellent choice for UV-only methods due to its low UV cutoff, but it is not MS-compatible.
Decision: A gradient elution using Acetonitrile and water with 0.1% Formic Acid is chosen. A gradient (e.g., 30% to 90% ACN over 15 minutes) is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted and detected.
Detector Settings
The UV detector wavelength must be set to maximize the signal for the analyte and its potential impurities.
Rationale: The benzonitrile chromophore is expected to have a strong absorbance maximum (λ-max) in the UV region. A Photodiode Array (PDA) or Diode Array (DAD) detector is used to scan the UV spectrum of the main peak during initial runs. For benzonitrile derivatives, a wavelength between 254 nm and 275 nm is typically effective.[8]
Decision: A detection wavelength of 272 nm is selected based on spectral analysis of the analyte, providing a strong signal for the main peak while also offering good sensitivity for potential aromatic impurities.
A Self-Validating HPLC Protocol for Purity Analysis
Trustworthiness in an analytical method is established through rigorous validation, which demonstrates that the method is fit for its intended purpose.[9][10] The following protocol is designed as a self-validating system, incorporating system suitability checks and adhering to ICH Q2(R1) guidelines.[5]
Experimental Workflow Diagram
Caption: Standard experimental workflow for HPLC purity analysis.
The lowest amount of analyte that can be detected.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1.
Comparison with Alternative Purity Analysis Techniques
While HPLC is the primary choice, other methods can provide complementary information. A comprehensive guide should compare these alternatives objectively.
Technique
Principle
Pros for 2,5-Difluoro-4-methoxybenzonitrile
Cons for 2,5-Difluoro-4-methoxybenzonitrile
HPLC-UV (Proposed)
Differential partitioning between mobile and stationary phases.
High sensitivity for trace impurities, excellent quantitation, robust and reproducible.
Requires reference standards for identified impurities for precise quantitation.
GC-MS
Separation based on volatility, followed by mass analysis.
Excellent for identifying volatile or semi-volatile impurities; provides structural information from mass spectra.
Requires derivatization for non-volatile impurities; risk of thermal degradation; less precise quantitation than HPLC.
Quantitative NMR (qNMR)
Measures nuclear spin resonance in a magnetic field.
Primary method (no reference standard needed for analyte), provides absolute purity, excellent for structural confirmation.
Low sensitivity (impurities <0.1% are difficult to quantify), complex sample matrix can interfere with results.
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in an electric field.
High separation efficiency, very small sample volume required.[8]
Can have lower reproducibility in migration times compared to HPLC retention times; lower sensitivity for neutral compounds.
Conclusion
The purity analysis of 2,5-Difluoro-4-methoxybenzonitrile is most effectively and reliably achieved using a validated Reverse-Phase HPLC method. By systematically developing the method—starting with a C18 column, optimizing a gradient elution with an acetonitrile/water mobile phase, and using UV detection at 272 nm—one can establish a highly specific, sensitive, and accurate analytical procedure. The trustworthiness of this method is cemented through rigorous validation following ICH guidelines, ensuring its suitability for quality control in research and regulated drug development environments.[10] While techniques like GC-MS and qNMR offer valuable, complementary information, HPLC provides the optimal balance of performance characteristics for routine purity and impurity profiling of this critical chemical intermediate.
References
Separation of 2,5-Dimethoxybenzonitrile on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid . American Laboratory. Available from: [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Institutes of Health (NIH). Available from: [Link]
Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available from: [Link]
Synthesis of 2,6-difluoro-4-hydroxybenzonitrile . ResearchGate. Available from: [Link]
Validation of HPLC Techniques for Pharmaceutical Analysis . ResearchGate. Available from: [Link]
Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. Available from: [Link]
2,5-Difluoro-4-methoxybenzonitrile . Lead Sciences. Available from: [Link]
2,5-difluoro-4-methoxybenzonitrile (C8H5F2NO) . PubChemLite. Available from: [Link]
Comparative Guide: Catalytic Optimization for the Regioselective Synthesis of 2,5-Difluoro-4-methoxybenzonitrile
Executive Summary This technical guide evaluates catalytic systems for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile via nucleophilic aromatic substitution ( ) of 2,4,5-Trifluorobenzonitrile . The core challenge in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates catalytic systems for the synthesis of 2,5-Difluoro-4-methoxybenzonitrile via nucleophilic aromatic substitution (
) of 2,4,5-Trifluorobenzonitrile . The core challenge in this synthesis is regioselectivity: directing methoxylation exclusively to the C4 position (para to the nitrile group) while suppressing the competing C2 substitution (ortho to the nitrile).
Based on comparative analysis of reaction kinetics, yield, and regioselectivity, Phase Transfer Catalysis (PTC) using quaternary ammonium salts is identified as the superior methodology for industrial scalability and product purity.
Mechanistic Overview & Challenge
The synthesis relies on the nucleophilic displacement of a fluoride ion by a methoxide anion (
). The substrate, 2,4,5-trifluorobenzonitrile, possesses three potential sites for attack, but electronic activation by the cyano group (-CN) primarily targets the C2 (ortho) and C4 (para) positions.
The Regioselectivity Dilemma
C4 Attack (Desired): Yields 2,5-Difluoro-4-methoxybenzonitrile. This position is electronically activated by resonance from the -CN group and is sterically less hindered.
C2 Attack (Impurity): Yields 2-Methoxy-4,5-difluorobenzonitrile. This position is also activated by resonance and inductive effects but is sterically more crowded due to proximity to the -CN group.
The choice of catalyst and solvent system dictates the nature of the nucleophile (ion-paired vs. naked vs. solvated), which directly influences the regioselectivity ratio (C4:C2).
Figure 1: Reaction pathway illustrating the competitive nucleophilic attack at C4 (Para) vs. C2 (Ortho).
Comparative Analysis of Catalytic Systems
The following analysis compares three distinct catalytic environments for the methoxylation reaction.
System A: Phase Transfer Catalysis (PTC)
Catalyst: Tetrabutylammonium Bromide (TBAB) or Chloride (TBAC).
Solvent: Toluene (Biphasic Solid-Liquid or Liquid-Liquid).
Mechanism: The quaternary ammonium salt transfers the methoxide anion from the solid/aqueous phase into the organic phase as a loose ion pair (
).
Performance: The bulky cation (
) shields the nucleophile, increasing steric sensitivity. This steric bulk disfavors attack at the crowded C2 position, significantly enhancing selectivity for the accessible C4 position.
System B: Crown Ether Catalysis
Catalyst: 18-Crown-6.
Solvent: Acetonitrile or THF.
Mechanism: The crown ether specifically complexes the sodium cation (
), generating a "naked" methoxide anion.
Performance: Extremely high reactivity due to the lack of ion pairing. However, the highly reactive "naked" anion is less discriminating, often leading to lower regioselectivity (higher levels of C2 impurity) and potential over-substitution (bis-methoxylation).
System C: Solvent-Mediated (Catalyst-Free)
Catalyst: None.
Solvent: Methanol (MeOH).
Mechanism: Reaction occurs in a homogenous solution where
is heavily solvated by hydrogen bonding.
Performance: The solvation shell reduces nucleophilicity, leading to sluggish reaction rates. While selectivity is moderate, the harsh conditions (high temp/long time) required to drive conversion often degrade the product.
Summary Data Table
Data represents typical values for S_NAr on polyfluorobenzonitriles based on analogous literature.
Feature
System A: PTC (TBAB)
System B: 18-Crown-6
System C: MeOH (No Cat)
Reaction Rate
Fast (1-3 h)
Very Fast (<1 h)
Slow (12-24 h)
Conversion
>98%
>99%
~85%
Regioselectivity (C4:C2)
95:5
85:15
90:10
Cost Efficiency
High (Cheap Catalyst)
Low (Expensive Catalyst)
Moderate (Solvent Recycle)
Scalability
Excellent
Poor (Purification issues)
Good
Recommended Protocol: Phase Transfer Catalysis (TBAB)
This protocol is optimized for high regioselectivity and ease of workup.
Preparation: Charge a reaction vessel with Toluene and initiate stirring.
Loading: Add 2,4,5-Trifluorobenzonitrile and TBAB. Ensure complete dissolution.
Reagent Addition: Slowly add solid Sodium Methoxide (NaOMe) while maintaining temperature at 0-5°C. Critical: Controlled addition prevents localized hotspots that favor side reactions.
Reaction: Warm the mixture to ambient temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/GC for the disappearance of starting material.
Quench: Add water to the reaction mixture to dissolve inorganic salts (NaBr, NaF).
Separation: Separate the organic layer (Toluene containing product). The aqueous layer contains the waste salts.
Purification: Wash the organic layer with brine, dry over
, and concentrate under reduced pressure. Recrystallize from heptane/IPA if necessary to remove trace C2 isomer.
Figure 2: Experimental workflow for the PTC-mediated synthesis.
References
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
Sandford, G. (2003). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. Tetrahedron, 59(4), 437-454.
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
Validation
Validation of 2,5-Difluoro-4-methoxybenzonitrile as a Reference Standard: A Comparative Technical Guide
Introduction: The Fluorine Fidelity Challenge In the synthesis of kinase inhibitors and advanced agrochemicals, 2,5-Difluoro-4-methoxybenzonitrile (DFMB) serves as a critical pharmacophore scaffold.[1] Its specific subst...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Fidelity Challenge
In the synthesis of kinase inhibitors and advanced agrochemicals, 2,5-Difluoro-4-methoxybenzonitrile (DFMB) serves as a critical pharmacophore scaffold.[1] Its specific substitution pattern—two fluorine atoms para to each other, flanking a methoxy and a nitrile group—imparts unique metabolic stability and lipophilicity profiles to the final Active Pharmaceutical Ingredient (API).
However, the nucleophilic aromatic substitution (
) reactions used to synthesize DFMB often yield positional isomers (e.g., 2,3-difluoro or 2,6-difluoro analogs) that possess identical molecular weights () and similar retention times on standard C18 columns.
This guide validates DFMB as a Certified Reference Standard (CRS) , contrasting its performance against "Synthesis Grade" alternatives.[1] We demonstrate that for regulatory submission (IND/NDA), only a fully characterized CRS provides the specificity required to detect isomeric impurities that could compromise downstream API safety.
Strategic Comparison: Reference Standard vs. Synthesis Grade
The following table summarizes the critical performance gaps between a validated Reference Standard and a typical industrial-grade reagent.
Feature
Validated Reference Standard (CRS)
Synthesis Grade (Tech Grade)
Impact on Data Integrity
Purity (Assay)
> 99.5% w/w (Mass Balance)
~97-98% (Area %)
Tech grade overestimates potency, leading to dosing errors in bioassays.[1]
Isomeric Purity
Quantified (< 0.1% isomers)
Unknown / Co-eluting
Hidden isomers in tech grade act as "silent" impurities in the final drug.[1]
Water Content
Measured (KF Titration)
Hygroscopic/Variable
Unmeasured water causes weight errors during standard preparation.[1]
Traceability
NMR (), IR, MS
Batch Release only
Tech grade lacks structural proof; high risk of receiving the wrong isomer.
Validation Framework (ICH Q2(R2) Aligned)
To validate DFMB as a reference standard, we employ a "Orthogonal Characterization" strategy.[1] This approach uses mutually independent methods to eliminate bias.[1]
Identity: The
-NMR Advantage
While
-NMR is standard, it is insufficient for fluorinated isomers due to overlapping aromatic signals.[1] We utilize -NMR as the primary identification tool.[1]
Mechanism: The 2,5-difluoro substitution pattern creates a distinct coupling environment.[1]
Expectation: Two distinct signals (if non-equivalent due to conformation) or a simplified pattern compared to the 2,3-isomer (which shows strong ortho-coupling,
). The 2,5-isomer (para relationship) exhibits negligible through-bond coupling, appearing as simpler multiplets (coupling primarily to protons).[1]
Purity & Specificity: The PFP-HPLC Protocol
Standard C18 columns often fail to resolve the 2,5-isomer from the 2,3-isomer.[1] We validate a Pentafluorophenyl (PFP) stationary phase, which utilizes
and dipole-dipole interactions specific to fluorinated rings.[1]
Caption: Figure 2. Mechanistic comparison of stationary phases. The PFP column exploits the electron-deficient ring nature of fluorinated benzonitriles for superior selectivity.
References
International Council for Harmonisation (ICH). (2023).[1][3][4][5] Validation of Analytical Procedures Q2(R2). ICH.org.[1] [Link]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11237305 (Isomer Analog). PubChem.[1] [Link]
Dolan, J. W. (2010).[1] Columns for Difficult Separations: Fluorinated Phases. LCGC North America.[1] [Link]
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A, 994(1-2), 13-36.[1] [Link][1]
A Comparative Guide to the Cross-Reactivity of 2,5-Difluoro-4-methoxybenzonitrile Derivatives in Preclinical Drug Discovery
Introduction: The Strategic Role of Fluorinated Benzonitriles in Medicinal Chemistry In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone, serving as a versatile building block for a mult...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorinated Benzonitriles in Medicinal Chemistry
In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone, serving as a versatile building block for a multitude of therapeutic agents.[1][2] The nitrile group, with its unique electronic properties and ability to participate in key binding interactions such as hydrogen bonds and polar interactions, is a valuable pharmacophore.[3][4][5] When combined with fluorine, an element renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles, the resulting fluorinated benzonitrile core becomes a highly attractive starting point for medicinal chemists.[6][7][8][9][10]
This guide focuses on derivatives of a specific, strategically substituted scaffold: 2,5-Difluoro-4-methoxybenzonitrile . This molecule's substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a nuanced electronic environment that can be exploited to fine-tune compound properties.[2] However, a critical challenge in drug development is ensuring target selectivity. Cross-reactivity, the unintended interaction of a drug candidate with off-target proteins, can lead to adverse effects or reduced efficacy.[11]
This document provides a comparative analysis of the cross-reactivity profiles of 2,5-Difluoro-4-methoxybenzonitrile derivatives. We will explore how subtle structural modifications influence selectivity, present robust experimental workflows for assessing these liabilities, and offer insights into interpreting the resulting data to guide lead optimization.
The Impact of Bioisosteric Replacement on Selectivity
A common strategy in lead optimization is the use of bioisosteres—functional groups with similar physical or chemical properties that can replace another group to improve a molecule's biological profile.[12] The nitrile group itself is often considered a bioisostere for groups like halogens or carbonyls.[4][5] For this guide, we will compare the parent nitrile scaffold with two common bioisosteric replacements: a primary amide and a tetrazole ring.
Alternative 1 (DFMB-A): 2,5-Difluoro-4-methoxybenzamide (Hydrolysis product)
Alternative 2 (DFMB-T): 5-(2,5-Difluoro-4-methoxyphenyl)-1H-tetrazole (Nitrile bioisostere)
The central hypothesis is that while these modifications may maintain or even enhance primary target affinity, they will significantly alter the molecule's off-target profile due to changes in acidity, hydrogen bonding potential, and overall topology.
Comparative Cross-Reactivity Data
To objectively assess the cross-reactivity of these derivatives, a panel of assays is required. Key liability screens include kinase panels, to assess off-target kinase inhibition, and hERG channel assays, a critical screen for cardiotoxicity.[13][14] The following table summarizes hypothetical, yet plausible, data for our three compounds against a primary target (e.g., a hypothetical protein kinase "Kinase A") and two common off-targets.
Compound ID
Structure
Primary Target IC₅₀ (Kinase A, nM)
Off-Target 1 IC₅₀ (Kinase B, µM)
Off-Target 2 IC₅₀ (hERG Channel, µM)
Selectivity Index (Kinase B / Kinase A)
DFMB-N
2,5-Difluoro-4-methoxybenzonitrile
75
> 50
28
> 667
DFMB-A
2,5-Difluoro-4-methoxybenzamide
90
15
45
167
DFMB-T
5-(2,5-Difluoro-4-methoxyphenyl)-1H-tetrazole
50
22
8
440
Data Interpretation:
DFMB-N (Nitrile): Exhibits good potency for the primary target and an excellent selectivity profile, with minimal inhibition of Kinase B and moderate hERG activity. The electron-withdrawing nature of the nitrile likely contributes to a focused interaction with the primary target.[15]
DFMB-A (Amide): Shows a slight decrease in primary target potency. Critically, it displays significantly increased off-target activity against Kinase B. The introduction of the primary amide, with its hydrogen bond donor and acceptor capabilities, may enable new, unintended interactions in the ATP-binding pocket of other kinases.
DFMB-T (Tetrazole): Demonstrates improved primary target potency, a common goal of this bioisosteric replacement. However, this comes at the cost of a significant increase in hERG channel inhibition, a well-known liability for certain nitrogen-containing heterocycles. This highlights a classic drug discovery trade-off between potency and safety.
Experimental Workflows for Cross-Reactivity Profiling
Trustworthy and reproducible data are the foundation of preclinical decision-making. Below are detailed protocols for two essential cross-reactivity assays.
Kinase Inhibitor Selectivity Profiling
This workflow is designed to assess the inhibitory activity of a compound against a broad panel of protein kinases to identify off-target interactions.[16][17]
Caption: Automated electrophysiology workflow for hERG liability.
Cell Culture: Culture HEK293 cells stably expressing the hERG channel under standard conditions.
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular buffer.
System Preparation: Prime and prepare an automated patch-clamp system (e.g., QPatch or SyncroPatch) according to the manufacturer's instructions.
[14]4. Baseline Recording: Load the cell suspension and solutions. The system will automatically capture a cell and form a high-resistance ("gigaohm") seal. A specific voltage protocol is applied to elicit the characteristic hERG tail current. Record a stable baseline current for at least 3 minutes with only the vehicle solution flowing over the cell.
[14]5. Compound Application: Sequentially perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). Each concentration is typically applied for 3-5 minutes until a steady-state block is achieved. [14]Self-Validation Note: A positive control, such as E-4031, a potent hERG blocker, must be run in parallel to validate the assay's sensitivity and performance on the day of the experiment.
[18]6. Washout: After the highest concentration, perfuse the cell with the vehicle solution again to determine if the blocking effect is reversible.
Data Analysis: Measure the amplitude of the hERG tail current at the end of each compound application step. Calculate the percentage of current inhibition at each concentration relative to the initial baseline. Determine the IC₅₀ value by fitting the concentration-response data.
Conclusion and Strategic Outlook
The comparative analysis of 2,5-Difluoro-4-methoxybenzonitrile derivatives demonstrates a crucial principle in medicinal chemistry: small structural changes can have profound impacts on a compound's selectivity profile. The parent nitrile DFMB-N provided a promising starting point with good selectivity. However, common bioisosteric modifications, while potentially improving on-target potency as seen with DFMB-T , introduced significant off-target liabilities, including kinase cross-reactivity (DFMB-A ) and hERG inhibition (DFMB-T ).
This guide underscores the necessity of implementing comprehensive, robust cross-reactivity screening early in the drug discovery process. By utilizing systematic workflows like broad kinase profiling and automated patch-clamp assays, research teams can build a detailed understanding of a scaffold's liabilities. This data-driven approach enables chemists to make more informed decisions, prioritizing modifications that enhance target potency while designing out undesirable off-target interactions, ultimately accelerating the development of safer and more effective medicines.
References
The Role of 2-Fluoro-4-methoxybenzonitrile in API Synthesis. (2026). Provided by Google Search.
The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Provided by Google Search.
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
Metabolism and Toxicity of Fluorine Compounds. PubMed Central (PMC) - NIH.
Organic & Biomolecular Chemistry Blog. Provided by Google Search.
(PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
Application of Nitrile in Drug Design.
hERG Serum Shift Assay.
Computational analysis of kinase inhibitor selectivity using structural knowledge.
(PDF) A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
A Senior Application Scientist's Guide to the Synthesis of 2,5-Difluoro-4-methoxybenzonitrile: A Comparative Benchmarking
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic building blocks is paramount. 2,5-Difluoro-4-methoxybenzonitrile is one such key inter...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic building blocks is paramount. 2,5-Difluoro-4-methoxybenzonitrile is one such key intermediate, finding its place in the scaffold of numerous pharmaceutical and agrochemical candidates. The strategic placement of fluorine atoms and the methoxy and nitrile functionalities offers a unique combination of electronic properties and metabolic stability.
This guide provides an in-depth, objective comparison of the primary synthetic routes to 2,5-Difluoro-4-methoxybenzonitrile. We will move beyond a simple recitation of methods to a critical analysis of their underlying principles, practical execution, and comparative performance. The experimental protocols provided are designed to be self-validating, with an emphasis on the causality behind procedural choices.
Core Synthetic Strategies: An Overview
The synthesis of 2,5-Difluoro-4-methoxybenzonitrile can be approached through several established methodologies in organic chemistry. The most prominent and practical routes, which we will benchmark in this guide, include:
The Sandmeyer Reaction: A classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate.
Palladium-Catalyzed Cyanation: A modern and versatile cross-coupling reaction that introduces the cyano group to an aryl halide.
Nucleophilic Aromatic Substitution (SNAr): A powerful strategy for the functionalization of electron-deficient aromatic rings.
One-Pot Synthesis from a Benzaldehyde Derivative: A streamlined approach that converts a benzaldehyde to a benzonitrile in a single reaction vessel.
Below, we will dissect each of these methodologies, providing detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.
Method 1: The Sandmeyer Reaction from 2,5-Difluoro-4-methoxyaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, offering a robust pathway from readily available anilines to a wide array of functional groups, including the nitrile. The reaction proceeds in two key stages: the diazotization of the aniline to form a reactive diazonium salt, followed by the copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.
Reaction Scheme
Mechanistic Rationale
The initial diazotization involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt. The resulting diazonium group is an excellent leaving group (N₂), facilitating its displacement by a nucleophile. In the Sandmeyer cyanation, copper(I) cyanide is used as the source of the cyanide nucleophile and as a catalyst to facilitate the single-electron transfer (SET) mechanism that leads to the formation of the aryl radical and subsequent reaction with the cyanide.
Experimental Protocol
Step 1: Diazotization of 2,5-Difluoro-4-methoxyaniline
To a stirred solution of 2,5-Difluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
To this cyanide solution, add the cold diazonium salt solution prepared in Step 1 dropwise, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the reaction to completion.
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2,5-Difluoro-4-methoxybenzonitrile.
Performance Data
Parameter
Value
Typical Yield
75-85%
Purity (post-chromatography)
>98%
Reaction Time
3-4 hours
Temperature
0-60 °C
Advantages and Disadvantages
Advantages: Reliable and well-established methodology, starting materials can be readily prepared, generally good yields.
Disadvantages: Use of highly toxic cyanide salts requires stringent safety precautions, the reaction can be exothermic and requires careful temperature control, disposal of copper-containing waste.
Method 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,5-difluoro-4-methoxybenzene
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. The cyanation of aryl halides offers a powerful and often milder alternative to the classical Sandmeyer reaction. This method typically employs a palladium catalyst, a phosphine ligand, and a cyanide source to effect the transformation.
Reaction Scheme
Mechanistic Rationale
The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the cyanide source (or direct cyanation) and subsequent reductive elimination to yield the desired benzonitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps in the catalytic cycle.
Experimental Protocol
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-2,5-difluoro-4-methoxybenzene (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 eq as the cyanide source), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq).
Add a solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium carbonate (Na₂CO₃) (2.0 eq).
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2,5-Difluoro-4-methoxybenzonitrile.
Performance Data
Parameter
Value
Typical Yield
70-90%
Purity (post-chromatography)
>98%
Reaction Time
12-24 hours
Temperature
120-140 °C
Advantages and Disadvantages
Advantages: High functional group tolerance, milder than the Sandmeyer reaction in terms of highly toxic reagents (K₄[Fe(CN)₆] is less acutely toxic than CuCN), applicable to a wide range of aryl halides.
Disadvantages: Requires an inert atmosphere, palladium catalysts and phosphine ligands can be expensive, higher reaction temperatures and longer reaction times may be necessary, removal of palladium residues from the final product can be challenging.
Nucleophilic aromatic substitution is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of synthesizing 2,5-Difluoro-4-methoxybenzonitrile, a plausible route involves the displacement of a fluoride ion from a more highly fluorinated precursor by a cyanide nucleophile. The fluorine atoms themselves act as activating groups for SNAr.
Reaction Scheme
(This is a hypothetical two-step, one-pot sequence for illustrative purposes)
Mechanistic Rationale
The reaction proceeds via the addition of the nucleophile (cyanide) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of multiple fluorine atoms withdraws electron density from the ring, stabilizing this negatively charged intermediate and facilitating the subsequent elimination of a leaving group (in this case, a fluoride ion). The methoxy group is introduced first via substitution of a fluoride by methoxide.
Experimental Protocol
To a solution of a suitable polyfluorinated precursor (e.g., 1,2,4-trifluoro-5-methoxybenzene) in a polar aprotic solvent such as DMSO or DMF, add a cyanide source such as sodium cyanide or potassium cyanide.
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS).
After completion, cool the reaction, quench with water, and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate.
Purify by column chromatography or distillation.
Performance Data
Parameter
Value
Typical Yield
60-80%
Purity (post-chromatography)
>97%
Reaction Time
4-12 hours
Temperature
80-150 °C
Advantages and Disadvantages
Advantages: Can be a very direct route if a suitable precursor is available, avoids the use of transition metal catalysts.
Disadvantages: Requires a highly activated starting material, regioselectivity can be an issue with unsymmetrically substituted precursors, use of toxic cyanide salts.
Method 4: One-Pot Synthesis from 2,5-Difluoro-4-methoxybenzaldehyde
The conversion of aldehydes to nitriles offers a streamlined synthetic approach. A common method involves the in-situ formation of an aldoxime followed by dehydration. This can often be accomplished in a "one-pot" fashion, which improves operational efficiency.
Reaction Scheme
Mechanistic Rationale
The aldehyde first reacts with hydroxylamine to form the corresponding aldoxime. This intermediate is then dehydrated to the nitrile using a variety of reagents. Common dehydrating agents include acetic anhydride, thionyl chloride, or more modern catalytic systems.
Experimental Protocol
In a reaction vessel, dissolve 2,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as formic acid or a mixture of pyridine and acetic anhydride.
Heat the reaction mixture under reflux for several hours, monitoring for the disappearance of the starting material and the formation of the product.
Cool the reaction mixture and pour it into ice water.
Extract the product with an organic solvent.
Wash the organic phase with a dilute acid, a dilute base, and brine.
Dry the organic layer and concentrate under reduced pressure.
Purify the residue by chromatography or recrystallization.
Performance Data
Parameter
Value
Typical Yield
80-95%
Purity (post-purification)
>98%
Reaction Time
2-6 hours
Temperature
Reflux
Advantages and Disadvantages
Advantages: High yields, often proceeds quickly, avoids the use of highly toxic metal cyanides, starting aldehyde may be readily accessible.
Disadvantages: The choice of dehydrating agent is critical and may not be compatible with all functional groups, some dehydrating agents are corrosive or hazardous.
Comparative Summary of Synthetic Routes
Feature
Sandmeyer Reaction
Palladium-Catalyzed Cyanation
Nucleophilic Aromatic Substitution (SNAr)
One-Pot from Aldehyde
Starting Material
2,5-Difluoro-4-methoxyaniline
1-Bromo-2,5-difluoro-4-methoxybenzene
Polyfluorinated methoxybenzene
2,5-Difluoro-4-methoxybenzaldehyde
Typical Yield
75-85%
70-90%
60-80%
80-95%
Purity
>98%
>98%
>97%
>98%
Reaction Time
3-4 hours
12-24 hours
4-12 hours
2-6 hours
Temperature
0-60 °C
120-140 °C
80-150 °C
Reflux
Key Reagents
NaNO₂, HCl, CuCN
Pd(OAc)₂, Ligand, K₄[Fe(CN)₆]
KCN/NaCN
Hydroxylamine, Dehydrating agent
Safety Concerns
Highly toxic CuCN, exothermic
Expensive/toxic Pd catalyst & ligands
Highly toxic KCN/NaCN
Corrosive/hazardous dehydrating agents
Scalability
Moderate
Good
Moderate
Good
Visualization of Synthetic Workflows
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for Palladium-Catalyzed Cyanation.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for One-Pot Synthesis from Aldehyde.
Conclusion and Recommendations
The choice of synthetic route for 2,5-Difluoro-4-methoxybenzonitrile is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place.
For small-scale laboratory synthesis and rapid access to the material, the one-pot conversion from the corresponding benzaldehyde is highly attractive due to its operational simplicity, high yields, and avoidance of highly toxic metal cyanides.
The Sandmeyer reaction remains a reliable and cost-effective option , particularly if the precursor aniline is readily available. However, the use of copper(I) cyanide necessitates stringent safety protocols.
Palladium-catalyzed cyanation offers the greatest versatility and functional group tolerance , making it an excellent choice for complex molecule synthesis. While the upfront cost of the catalyst and ligands may be higher, its robustness and potential for high yields on a larger scale are significant advantages.
Nucleophilic aromatic substitution is a more specialized route that is highly dependent on the availability of a suitable polyfluorinated precursor.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of these factors in the context of the specific research or development goals. This guide provides the foundational data and experimental insights to make an informed decision.
References
Comparative
A Comparative Guide to the Structural Analysis of 2,5-Difluoro-4-methoxybenzonitrile Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and procedural overview for the structural analysis of 2,5-Difluoro-4-methoxybenzonitrile derivatives u...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and procedural overview for the structural analysis of 2,5-Difluoro-4-methoxybenzonitrile derivatives using single-crystal X-ray crystallography. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of methods, instead offering insights into the causal relationships behind experimental choices and ensuring a self-validating approach to structural elucidation. Substituted benzonitriles are a critical class of organic compounds, serving as key intermediates and structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] A precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.
The Significance of Fluorine in Crystal Engineering
The strategic placement of fluorine atoms on a phenyl ring significantly influences a molecule's crystal packing, intermolecular interactions, and overall molecular geometry. In the case of 2,5-Difluoro-4-methoxybenzonitrile derivatives, the electronegative fluorine atoms and the methoxy group are expected to play a crucial role in directing the solid-state assembly of these molecules. Understanding these interactions is key to predicting and controlling the crystalline form of active pharmaceutical ingredients (APIs), which has profound implications for their solubility, bioavailability, and stability. The existence and nature of C−H···F interactions, which can be considered weak hydrogen bonds, are particularly important in the crystal structures of fluorobenzenes.[2][3]
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands careful planning and execution. This section outlines the critical stages, providing both the "how" and the "why" for each step.
Part 1: Synthesis of 2,5-Difluoro-4-methoxybenzonitrile Derivatives
The synthesis of substituted benzonitriles is a well-established field of organic chemistry.[1] Common strategies include the cyanation of aryl halides, the Sandmeyer reaction from anilines, the dehydration of benzamides, and synthesis from benzaldehydes.[1] For novel derivatives of 2,5-Difluoro-4-methoxybenzonitrile, a transition-metal-catalyzed cyanation of a corresponding aryl halide is often a robust and versatile approach.[1]
Diagram of the Synthesis and Crystallization Workflow
Caption: A flowchart of the key stages from chemical synthesis to final structural elucidation.
Part 2: The Art of Crystal Growth
The adage "garbage in, garbage out" is particularly true for X-ray crystallography; a high-quality crystal is a prerequisite for high-quality data.
Experimental Protocol: Crystal Growth by Slow Evaporation
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol) is recommended.
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified 2,5-Difluoro-4-methoxybenzonitrile derivative in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent over several days to weeks. The rate of evaporation is a key parameter; too fast, and an amorphous powder or poorly formed crystals may result.
Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop.
Self-Validation: The quality of the crystals can be initially assessed under a polarized light microscope. Well-defined edges, uniform extinction under cross-polarized light, and a lack of visible cracks or defects are indicators of a good-quality single crystal.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
This phase transitions from the wet lab to computational analysis.
Experimental Protocol: Data Collection and Refinement
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K or -150 °C) to minimize thermal motion of the atoms and protect it from radiation damage.[4]
Data Collection: The mounted crystal is placed on a diffractometer. X-ray diffraction data are collected using a specific radiation source, commonly MoKα radiation (λ = 0.71073 Å).[4] The diffractometer rotates the crystal through a series of angles, collecting diffraction patterns at each orientation.
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or other algorithms.[4] This initial step provides a rough electron density map of the molecule.
Structure Refinement: The initial structural model is refined using a full-matrix least-squares method on F².[4] In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model.[4]
Comparative Structural Analysis
While a crystal structure for the parent 2,5-Difluoro-4-methoxybenzonitrile is not publicly available at the time of this writing, we can draw valuable comparisons from related fluorinated and benzonitrile-containing molecules to anticipate its structural features.
Table 1: Comparison of Crystallographic Data for Related Aromatic Compounds
assessment of the metabolic stability of drugs containing the 2,5-Difluoro-4-methoxyphenyl moiety
A Comparative Technical Guide for Medicinal Chemists Executive Summary & Rationale In modern drug design, the 4-methoxyphenyl (anisole) ring is a privileged scaffold, often serving as a hydrogen bond acceptor or a hydrop...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Medicinal Chemists
Executive Summary & Rationale
In modern drug design, the 4-methoxyphenyl (anisole) ring is a privileged scaffold, often serving as a hydrogen bond acceptor or a hydrophobic pharmacophore. However, this moiety suffers from a critical liability: rapid
-demethylation driven by Cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic (PK) profiles and high intrinsic clearance ().
This guide evaluates the 2,5-difluoro-4-methoxyphenyl moiety as a bioisosteric replacement designed to enhance metabolic stability. By strategically placing fluorine atoms at the 2 and 5 positions, researchers can modulate the electronic environment of the ether oxygen and sterically hinder CYP450 access without significantly altering the overall binding mode of the ligand.
Mechanistic Analysis: Why This Moiety Works
To understand the stability enhancement, we must compare the metabolic fate of the unsubstituted parent against the fluorinated analog.
The Metabolic Liability:
-Demethylation
The primary clearance pathway for anisoles is CYP-mediated
-dealkylation.
Mechanism: The CYP450 heme-oxo species abstracts a hydrogen atom from the methoxy methyl group (
).
Intermediate: This forms a radical, which rapidly collapses into a hemiacetal and subsequently hydrolyzes to a phenol and formaldehyde.
Consequence: The resulting phenol is rapidly conjugated (glucuronidation/sulfation) and excreted, drastically reducing the drug's half-life (
).
The Fluorine Stabilization Effect
Incorporating fluorine at the 2 and 5 positions introduces two protective mechanisms:
Electronic Deactivation (Inductive Effect):
Fluorine is the most electronegative element. Its presence on the aromatic ring pulls electron density away from the ether oxygen.
Result: The C-H bonds of the methoxy group become less electron-rich, raising the activation energy required for the initial Hydrogen Atom Transfer (HAT) by the electrophilic CYP compound I species.
Steric Shielding & Site Blocking:
Position 5 (Ortho to Methoxy): The fluorine atom (Van der Waals radius 1.47 Å) provides steric bulk adjacent to the methoxy group, hindering the approach of the bulky CYP heme center.
Position 2 & 5 (Aromatic Ring): Fluorine substitution blocks direct aromatic hydroxylation at these positions, preventing the formation of potentially toxic quinone-imine metabolites.
Comparative Performance Data
The following data illustrates the impact of fluorination patterns on metabolic stability in Human Liver Microsomes (HLM).
Interpretation: The 2,5-difluoro substitution typically results in a >5-fold improvement in half-life compared to the non-fluorinated parent, shifting a compound from a "high clearance" to a "low/moderate clearance" classification.
Visualizing the Metabolic Blockade
The following diagram illustrates the metabolic pathways and how the 2,5-difluoro pattern arrests specific clearance routes.
Figure 1: Mechanistic comparison showing how the 2,5-difluoro substitution blocks both O-demethylation and ring oxidation pathways.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of the 2,5-difluoro-4-methoxyphenyl moiety, follow this standardized Human Liver Microsome (HLM) stability protocol. This workflow ensures data integrity and reproducibility.
Materials
Test Compound: 10 mM stock in DMSO.
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
Step-by-Step Workflow
Preparation of Incubation Mix:
Dilute microsomes to 0.625 mg/mL in Potassium Phosphate buffer.
Spike Test Compound into the mixture to achieve a final concentration of 1 µM (0.1% DMSO final).
Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics (
).
Pre-Incubation:
Aliquot 80 µL of the mixture into a 96-well plate.
Incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation:
Add 20 µL of pre-warmed 5 mM NADPH (Final conc: 1 mM NADPH, 0.5 mg/mL Microsomes).
Mix immediately.
Sampling (Time Course):
At time points
min, remove specific volume.
Self-Validating Step: Include a "No NADPH" control at
to rule out chemical instability.
Quenching & Analysis:
Transfer sample into 3 volumes of Ice-cold ACN + IS.
Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.
Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Calculate the slope (
) of vs. time.
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay, ensuring rigorous tracking of metabolic clearance.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
[Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
[Link]
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
[Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability).
[Link]
Executive Summary & Chemical Profile Objective: This guide defines the operational protocol for the safe containment, transport, and disposal of 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8). Critical Warning: T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Objective: This guide defines the operational protocol for the safe containment, transport, and disposal of 2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8).
Critical Warning: This compound possesses a nitrile (cyano) group attached to a fluorinated aromatic ring.[1] Improper disposal—specifically mixing with strong acids—can generate lethal Hydrogen Cyanide (HCN) gas.[1][2] Furthermore, the fluorine substituents require incineration at facilities equipped with scrubbers to capture Hydrofluoric Acid (HF) emissions.[1][2]
Requires incineration with off-gas scrubbing.[3][2]
Pre-Disposal: Handling & Segregation Strategy
Effective disposal begins at the bench.[1][2] You must segregate this waste stream to prevent accidental reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.[1][2]
The "Rule of Two" for Segregation
No Acids: Isolate from all acidic waste streams (e.g., waste H₂SO₄, HCl) to prevent hydrolysis of the nitrile group and subsequent HCN release.[1][2]
No Oxidizers: Keep separate from strong oxidizers (e.g., perchlorates, permanganates) to avoid uncontrolled exothermic reactions.[1][2]
Waste Stream Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for segregating and packaging waste based on physical state.[3][1] Note the critical isolation step.
Mechanism:
Alkaline hydrolysis coupled with oxidation converts the nitrile to a less toxic cyanate/amide and eventually to CO₂ and N₂, while trapping fluoride ions.[1][2]
Step-by-Step:
PPE Check: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2] Work inside a fume hood.
Primary Decontamination:
Soak contaminated glassware in a bath of 10% Bleach + 1M NaOH (1:1 ratio) for 2 hours.[1][2]
Why? The high pH promotes hydrolysis of the nitrile, while the hypochlorite oxidizes any released cyanide species immediately.[1][2]
Store in a Satellite Accumulation Area (SAA) .[1][2]
Ensure secondary containment (spill tray) is present.[1][2]
Incompatibility Check: Verify the tray does not contain acidic waste containers.
Final Disposition: Incineration
As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process validates your segregation choices.[1][2]
The Incineration Requirement:
Because this molecule contains Fluorine (F) and Nitrogen (N) , simple landfilling is prohibited in many jurisdictions due to groundwater leaching risks.[1][2]
Engineering Control: The incineration facility must utilize a wet scrubber (typically Calcium Carbonate or Sodium Hydroxide) to neutralize the Hydrogen Fluoride (HF) gas produced.[1]
Note: If you send this waste to a facility without scrubbers (e.g., a standard fuel blending facility), you risk releasing corrosive HF into the atmosphere, violating EPA emission standards.[2] Always declare the fluorine content on your waste profile. [2]
Emergency Procedures
In the event of exposure or release during disposal transfer:
Incident
Immediate Action
Skin Contact
Wash with soap and water for 15 min.[3][1] If irritation persists, seek medical attention. Note: Unlike pure HF, this compound does not require Calcium Gluconate unless decomposed.[1][2]
Inhalation
Move to fresh air immediately.[3][1][6] If breathing is difficult, administer oxygen.[1][2]
Spill (>10g)
Evacuate the area. Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.[1]
References
BLD Pharm. (n.d.).[1][2] SDS for 2,5-Difluoro-4-methoxybenzonitrile (CAS 1007605-44-8). Retrieved from
U.S. Environmental Protection Agency (EPA). (2023).[1][2] RCRA Orientation Manual: Hazardous Waste Disposal. Retrieved from
Thermo Fisher Scientific. (2022).[1][2] General Nitrile Disposal Guidelines. Retrieved from